molecular formula C8H9O4S- B1257522 p-Ethylphenylsulfate

p-Ethylphenylsulfate

Cat. No.: B1257522
M. Wt: 201.22 g/mol
InChI Key: DWZGLEPNCRFCEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

p-Ethylphenylsulfate (also known as 4-Ethylphenylsulfate or 4-EPS) is an aryl sulfate compound that has gained significant prominence as a biomarker in gut-brain axis research, particularly in the study of neurodevelopmental disorders. This bacterial metabolite is a conjugate of 4-ethylphenol and is characterized as an extremely strong acidic compound . Its primary research value lies in its association with autism spectrum disorder (ASD); replicate clinical analyses have demonstrated that serum concentrations of 4-EPS can be elevated by as much as six-fold in children with ASD compared to healthy controls . The mechanistic role of 4-EPS was highlighted in pre-clinical models, which established a causal relationship where 4-EPS was shown to induce anxiety-like behaviors . Consequently, this compound is a critical standard for metabolomic studies investigating the influence of microbial metabolites on host physiology and behavior. Research into therapeutic interventions, including the use of specific probiotics and small-molecule therapeutics, often focuses on their ability to modulate and reduce circulating levels of 4-EPS . With a molecular formula of C8H10O4S and a molecular weight of 202.22 g/mol , our p-Ethylphenylsulfate is supplied as a high-grade material to ensure reliability and reproducibility in your experiments. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylphenyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZGLEPNCRFCEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O4S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85734-98-1
Record name 4-Ethylphenyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085734981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ETHYLPHENYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN9NBX62HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metabolic pathway of tyrosine to p-Ethylphenylsulfate

Author: BenchChem Technical Support Team. Date: February 2026

The Bio-Orthogonal Axis: Tyrosine to p-Ethylphenylsulfate (4-EPS)

Executive Summary

This technical guide delineates the metabolic trajectory of p-Ethylphenylsulfate (4-EPS) , a host-microbiome co-metabolite increasingly implicated in neurodevelopmental anomalies, specifically Autism Spectrum Disorder (ASD). Unlike endogenous metabolites regulated solely by the host genome, 4-EPS represents a bio-orthogonal axis : its core scaffold is synthesized exclusively by gut microbiota from dietary tyrosine, while its final bioactive form is generated by host hepatic sulfation.

For researchers and drug developers, understanding this pathway is critical for three reasons:

  • Biomarker Fidelity: 4-EPS is a stable, circulating proxy for specific gut dysbiosis (e.g., Clostridia overgrowth).

  • Therapeutic Targeting: The bacterial enzymes (TAL, VPR) present novel, non-lethal antimicrobial targets to modulate host behavior without systemic side effects.

  • Translational Validity: The pathway is conserved but variable between murine models (MIA) and humans, necessitating rigorous quantification protocols.

The Metabolic Pathway: A Cross-Kingdom Assembly Line

The biosynthesis of 4-EPS is a three-stage process involving dietary intake, microbial fermentation, and host conjugation.

Stage I: The Microbial Reactor (Gut Lumen)

The pathway begins with L-Tyrosine , derived from dietary protein or phenylalanine catabolism. In a dysbiotic gut environment—often characterized by increased intestinal permeability or specific bacterial blooms—tyrosine is diverted from host absorption to microbial fermentation.

  • Step 1: Deamination (The Commitment Step)

    • Enzyme: Tyrosine ammonia-lyase (TAL) or similar aromatic amino acid lyases.[1]

    • Reaction: L-Tyrosine

      
      p-Coumaric Acid  + 
      
      
      
      .[2]
    • Mechanism: Direct elimination of the amino group, creating the

      
      -unsaturated carboxylic acid.[2]
      
    • Key Microbes: Clostridium spp. (Clusters IV and XIVa), Rhodobacter spp.

  • Step 2: Decarboxylation

    • Enzyme: Phenolic acid decarboxylase (PAD).

    • Reaction: p-Coumaric Acid

      
      4-Vinylphenol  + 
      
      
      
      .
    • Mechanism: Non-oxidative decarboxylation. This step is common in Lactobacillus and Bacillus species as a detoxification mechanism against phenolic acids.

  • Step 3: Reduction (The "Ethyl" Formation)

    • Enzyme: Vinyl phenol reductase (VPR) (Gene: vprA).[3]

    • Reaction: 4-Vinylphenol + NADH +

      
      
      
      
      
      4-Ethylphenol (4-EP) +
      
      
      .[3]
    • Mechanism: Reduction of the exocyclic double bond.

    • Key Microbes: Lactobacillus plantarum, Clostridium sporogenes.

    • Note: This is the rate-limiting step for 4-EP accumulation. L. plantarum is a potent producer of VPR, often cross-feeding on precursors generated by other fermenters.

Stage II: Host Absorption & Conjugation (Liver)

4-Ethylphenol is lipophilic and rapidly absorbed from the colon into the portal vein, reaching the liver.

  • Step 4: Sulfation (Phase II Metabolism)

    • Enzyme: Sulfotransferase 1A1 (SULT1A1 ).[4][5]

    • Reaction: 4-Ethylphenol + PAPS (3'-Phosphoadenosine-5'-phosphosulfate)

      
      4-Ethylphenylsulfate (4-EPS)  + PAP.
      
    • Mechanism: Transfer of a sulfonate group (

      
      ) to the phenolic hydroxyl group. This dramatically increases water solubility, facilitating renal excretion, but also creates the neuroactive motif observed in ASD models.
      

Pathway Visualization

G cluster_gut Gut Lumen (Microbial Fermentation) cluster_liver Host Liver (Phase II Metabolism) Tyrosine L-Tyrosine (Dietary/Host) pCoumaric p-Coumaric Acid (Intermediate) Tyrosine->pCoumaric Tyrosine ammonia-lyase (TAL) (Clostridium spp.) Vinylphenol 4-Vinylphenol (Intermediate) pCoumaric->Vinylphenol Phenolic acid decarboxylase (PAD) (Lactobacillus/Bacillus) Ethylphenol 4-Ethylphenol (4-EP) (Gut Metabolite) Vinylphenol->Ethylphenol Vinyl phenol reductase (VPR) (L. plantarum, C. sporogenes) Ethylphenol->Ethylphenol Portal Vein Absorption EPS 4-Ethylphenylsulfate (4-EPS) (Neuroactive End-Product) Ethylphenol->EPS SULT1A1 + PAPS (Sulfation)

Figure 1: The metabolic flux from dietary tyrosine to neuroactive 4-EPS, highlighting the critical microbial-host handover at the 4-Ethylphenol stage.

Analytical Protocol: Quantification of 4-EPS

Accurate quantification is challenging due to the structural similarity between 4-EPS and p-cresyl sulfate (pCS) (the methyl analog). High-resolution LC-MS/MS is required to distinguish these homologs.

Methodology: LC-ESI-MS/MS

1. Sample Preparation (Serum/Plasma):

  • Principle: Protein precipitation to release albumin-bound 4-EPS (which is highly protein-bound).

  • Protocol:

    • Aliquot 50

      
      L of serum.
      
    • Add 150

      
      L of ice-cold Methanol/Acetonitrile (50:50 v/v) containing Internal Standard (p-Cresol Sulfate-d7  or 4-EPS-d4 ).
      
    • Vortex vigorously for 30s; Incubate at -20°C for 20 min.

    • Centrifuge at 14,000 x g for 15 min at 4°C.

    • Transfer supernatant to a fresh vial. Dilute 1:1 with 0.1% Formic Acid in water prior to injection.

2. Chromatographic Separation:

  • Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 1.8

    
    m) or equivalent UPLC HSS T3.
    
  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (10 min).
  • Critical Separation: 4-EPS (Ethyl) elutes after p-Cresyl Sulfate (Methyl) due to the extra methylene group increasing lipophilicity.

3. Mass Spectrometry Parameters (Negative Mode ESI):

  • Source: Electrospray Ionization (Negative).[7]

  • MRM Transitions:

    • Analyte (4-EPS):

      
      201.0 
      
      
      
      121.0
      • Logic: Precursor [M-H]⁻ is 201 (MW 202). Product 121 corresponds to the 4-ethylphenol moiety after loss of the sulfate group (

        
        , 80 Da).
        
    • Interference Check (p-Cresyl Sulfate):

      
       187.0 
      
      
      
      107.0.
    • Internal Standard (pCS-d7):

      
       194.0 
      
      
      
      114.0.

Table 1: Mass Spectrometry Transition Table | Compound | Precursor Ion (


) | Product Ion (

) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | 4-Ethylphenylsulfate | 201.0 | 121.0 | 30 | 22 | | p-Cresyl Sulfate | 187.0 | 107.0 | 30 | 20 | | p-Cresyl Sulfate-d7 (IS) | 194.0 | 114.0 | 30 | 20 |

Experimental Models & Causality

To validate the physiological impact of 4-EPS, researchers must move beyond correlation to causation using specific induction models.

A. The "MIA" Mouse Model (Induction)
  • Protocol: Inject pregnant dams with Poly(I:C) on E12.5.

  • Outcome: Offspring exhibit "leaky gut" and altered microbiome (reduced Bacteroides fragilis, increased Clostridia).

  • Result: Serum 4-EPS levels increase ~46-fold compared to controls.

B. Direct "Bio-Reconstitution" (Causality)
  • Protocol: Daily intraperitoneal (IP) injection of synthesized 4-EPS (potassium salt) into naïve Wild-Type mice (0-3 weeks age).

  • Dosage: 30 mg/kg/day (mimics MIA serum levels).

  • Readout: Anxiety-like behavior (Open Field Test), Ultrasonic Vocalization defects.

  • Control: 4-Ethylphenol (unsulfated) or Vehicle. Note: 4-EPS is the active neuro-modulator; 4-EP is rapidly cleared or sulfated.

C. Bacterial Engineering (Mechanism)
  • Strategy: Colonize Germ-Free (GF) mice with L. plantarum wild-type vs. L. plantarum

    
    vprA (knockout).
    
  • Outcome: Only WT-colonized mice produce high serum 4-EPS when fed tyrosine-rich diets, confirming the VPR enzyme is the critical microbial switch.

References

  • Hsiao, E. Y., et al. (2013). Microbiota modulate behavioral and physiological abnormalities associated with neurodevelopmental disorders. Cell. Link

  • Santamaría, L., et al. (2018).[8] Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols. Applied and Environmental Microbiology. Link

  • Needham, B. D., et al. (2022).[9] A gut-derived metabolite alters brain activity and anxiety behaviour in mice. Nature. Link

  • Gamage, N., et al. (2006). Human sulfotransferases and their role in chemical metabolism. Toxicological Sciences. Link

  • Persico, A. M., & Napolioni, V. (2013). Urinary p-cresol in autism spectrum disorder. Neurotoxicology and Teratology. Link

Sources

Technical Guide: 4-Ethylphenyl Sulfate (4-EPS) Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gut-Brain Kinetic Interface

4-Ethylphenyl sulfate (4-EPS) represents a paradigm shift in our understanding of the gut-brain axis.[1] Unlike traditional neuroactive small molecules that cross the blood-brain barrier (BBB) via simple lipophilic diffusion, 4-EPS is a host-microbial co-metabolite whose brain bioavailability is tightly regulated by active transport mechanisms .

While 4-EPS is produced in the gut and circulates systemically, its accumulation in the central nervous system (CNS) is normally restricted by potent efflux transporters at the BBB. Pathological accumulation—linked to anxiety-like phenotypes and myelination deficits—occurs when these efflux mechanisms are overwhelmed or inhibited. This guide details the physicochemical determinants, transport kinetics, and validated protocols for assessing 4-EPS permeability.

Physicochemical Determinants of Permeability[2]

4-EPS is an anionic sulfate conjugate. Its ability to traverse the BBB is counter-intuitive to the "Rule of 5" for CNS drugs due to its negative charge at physiological pH.

PropertyValue/DescriptionImpact on BBB Permeability
Chemical Structure

(p-Cresol sulfate analog)
Amphiphilic: Lipophilic ethylphenyl tail + Hydrophilic sulfate head.
Charge (pH 7.4) Anionic (-1)Prevents rapid passive diffusion; requires carrier-mediated transport or paracellular leak (in disease).
Molecular Weight ~201.2 g/mol Small enough for paracellular transport if tight junctions are compromised (e.g., "Leaky Gut/Brain").
Protein Binding High (Albumin)Reduces the free fraction (

) available for BBB transport.
Metabolic Origin Gut (Tyrosine

4-EP)

Liver (Sulfation

4-EPS)
Systemic circulation entry precedes BBB interaction.

Mechanisms of Transport: The Influx/Efflux Balance

The neurotoxicity of 4-EPS is not defined by its ability to enter the brain, but by the failure of the brain to eject it.

The "Pump-and-Leak" Model

Evidence from Needham et al. (2022) and Hsiao et al. (2013) establishes that 4-EPS enters the brain but is actively cleared.

  • Influx (Entry):

    • Mechanism: Likely mediated by Organic Anion Transporting Polypeptides (OATPs) , specifically OATP1A2 (human) or Oatp1a4 (rodent), which are known to transport sulfated steroids and phenolic conjugates.

    • Passive Diffusion: Limited due to ionization, though the lipophilic ethyl group permits slow partitioning.

  • Efflux (Clearance) - The Critical Control Point:

    • Primary Transporter: OAT3 (SLC22A8) .

    • Localization: Abluminal (brain-facing) membrane of Brain Microvascular Endothelial Cells (BMECs).

    • Mechanism: OAT3 actively pumps organic anions from the Brain Interstitial Fluid (ISF) back into the endothelial cell, coupled with efflux into the blood via MRPs (Multidrug Resistance Proteins).

    • Validation: Administration of Probenecid (a broad-spectrum OAT inhibitor) leads to a rapid, significant spike in brain 4-EPS levels, proving that efflux is the rate-limiting step for accumulation.

Pathway Visualization

The following diagram illustrates the systemic flow and the critical BBB "gatekeeping" mechanism.

G cluster_gut Gut Lumen cluster_liver Host Liver cluster_bbb Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma Tyrosine Tyrosine Microbiota Microbiota (Tyrosine Lyase) Tyrosine->Microbiota Metabolism FourEP 4-Ethylphenol (4-EP) Microbiota->FourEP SULT1A1 Sulfotransferase (SULT1A1) FourEP->SULT1A1 Absorption FourEPS_Plasma 4-EPS (Plasma) SULT1A1->FourEPS_Plasma Sulfation OATP Influx (OATP/Passive) FourEPS_Plasma->OATP Entry FourEPS_Brain 4-EPS (Accumulated) OATP->FourEPS_Brain OAT3 Efflux Pump (OAT3) OAT3->FourEPS_Plasma Removal to Blood FourEPS_Brain->OAT3 Active Clearance Oligodendrocyte Oligodendrocyte (Maturation Arrest) FourEPS_Brain->Oligodendrocyte Inhibits Myelination Probenecid Probenecid (Inhibitor) Probenecid->OAT3 BLOCKS

Figure 1: The 4-EPS Gut-Brain Kinetic Pathway.[2][3] Note the critical role of OAT3 in preventing brain accumulation.

Neurological Impact & Mechanism of Action[4][5][6]

Once 4-EPS bypasses the BBB efflux, it acts directly on glial cells.

  • Target: Oligodendrocyte Precursor Cells (OPCs).

  • Effect: 4-EPS arrests OPC maturation, preventing them from becoming myelinating oligodendrocytes.

  • Biomarkers:

    • Increased: NG2 (marker of immature OPCs).

    • Decreased: CC1, MBP (Myelin Basic Protein).

  • Behavioral Correlate: Anxiety-like behavior, reduced social interaction, and altered functional connectivity in the amygdala and paraventricular thalamus.

Validated Experimental Protocols

To study 4-EPS permeability, you cannot simply measure static brain levels; you must assess the flux . The following protocols are synthesized from Needham et al. (Nature, 2022).

Protocol A: In Vivo Probenecid Challenge (The "Efflux Test")

Use this protocol to confirm if a specific transporter (OAT) is actively clearing 4-EPS in your model.

Reagents:

  • Probenecid (Water soluble salt).

  • 4-EPS (Potassium salt, synthesized or commercial).

  • C57BL/6 Mice (Wild Type or Gnotobiotic).

Workflow:

  • Baseline Establishment: Colonize germ-free mice with 4-EP producing bacteria OR administer exogenous 4-EPS (i.p. or oral).

  • Inhibitor Administration: Inject Probenecid (120-150 mg/kg, i.p.).

    • Control: Saline injection.

  • Time-Course: Wait 1 hour.

  • Tissue Harvest:

    • Perfuse transcardially with ice-cold PBS (critical to remove blood 4-EPS).

    • Extract whole brain and flash freeze in liquid nitrogen.

  • Analysis: Homogenize brain tissue and analyze via LC-MS/MS (See Protocol B).

Self-Validating Check:

  • If Brain

    
     >> Brain
    
    
    
    , active efflux is confirmed.
  • If Brain

    
    
    
    
    
    Brain
    
    
    , the molecule enters via passive diffusion without active efflux (or the transporter is not OAT-mediated).
Protocol B: LC-MS/MS Quantification in Brain Tissue

Standardized detection method for anionic sulfates.

StepParameterDetail
Extraction Solvent80% Methanol / 20% Water (cold).
HomogenizationBead beating (e.g., TissueLyser) at 50Hz for 2 min.
ClarificationCentrifuge at 14,000 x g for 10 min at 4°C.
Chromatography ColumnC18 Reverse Phase (e.g., Kinetex 1.7µm).
Mobile Phase AWater + 0.1% Formic Acid.
Mobile Phase BAcetonitrile + 0.1% Formic Acid.
Mass Spec IonizationElectrospray Ionization (ESI) in Negative Mode (Sulfate loses proton).
MRM TransitionMonitor parent ion [M-H]

(m/z ~201)

fragment (m/z ~121 or 80).
Normalization Internal Standardd4-4-EPS (Deuterated) or p-Cresol Sulfate-d8.

References

  • Needham, B. D., et al. (2022). A gut-derived metabolite alters brain activity and anxiety behaviour in mice.[1][4] Nature, 602, 647–653.[1][2] [Link]

  • Hsiao, E. Y., et al. (2013). Microbiota modulate behavioral and physiological abnormalities associated with neurodevelopmental disorders.[5] Cell, 155(7), 1451–1463. [Link]

  • Day, T. A., O'Sullivan, S. E., & Pook, C. J. (2023). 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism.[6] Frontiers in Neuroscience, 17. [Link]

  • Ohtsuki, S., & Terasaki, T. (2007). Contribution of carrier-mediated transport systems to the blood–brain barrier as a supporting and protecting interface for the brain. Pharmaceutical Research, 24(9), 1745-1758. (Contextual reference for OAT3 efflux mechanisms). [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of p-Ethylphenylsulfate in Human Serum

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-Ethylphenylsulfate (4-EPS) in human serum. 4-EPS is a gut microbiota-derived metabolite of dietary tyrosine, and its circulating levels have been implicated in several health conditions, notably as a potential biomarker in autism spectrum disorders (ASD).[1][2][3][4] The protocol employs a straightforward protein precipitation for sample preparation and uses a stable isotope-labeled internal standard to ensure accuracy and precision. This method is fit-for-purpose for clinical research, drug development, and other applications requiring reliable measurement of this important microbial co-metabolite.

Introduction and Scientific Rationale

The gut-brain axis is a burgeoning field of research, highlighting the profound impact of the gut microbiome on neurological health.[1][3] Metabolites produced by gut bacteria can enter systemic circulation and interact with host systems. One such metabolite, p-Ethylphenylsulfate (4-EPS), is formed in the liver after its precursor, 4-ethylphenol, is produced by gut bacteria.[2][4] Elevated levels of 4-EPS have been identified in individuals with ASD and have been shown to induce anxiety-like behaviors in animal models, suggesting a potential role in the pathophysiology of the disorder.[1][4]

Accurate and precise quantification of 4-EPS in biological matrices like serum is crucial for understanding its physiological roles, validating its potential as a biomarker, and assessing the impact of therapeutic interventions targeting the gut microbiome. LC-MS/MS offers unparalleled sensitivity and selectivity for this task, enabling precise measurement even in a complex biological matrix.[5] This protocol is designed to be robust, reproducible, and adhere to the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7][8]

Principle of the Method

The analytical workflow is based on a liquid chromatography-tandem mass spectrometry system. The core principle involves three key stages:

  • Sample Preparation: A simple and efficient protein precipitation step is used.[9] Proteins in the serum sample are denatured and precipitated using cold acetonitrile. This process effectively removes the majority of macromolecules, which could otherwise interfere with the analysis and contaminate the LC-MS/MS system.[9] A stable isotope-labeled internal standard (SIL-IS), p-Ethylphenylsulfate-d4, is added prior to precipitation to correct for any variability during sample handling and analysis.[10]

  • Chromatographic Separation: The clarified supernatant is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. The analyte and internal standard are separated from other endogenous serum components on a reversed-phase C18 column using a gradient elution of water and acetonitrile containing formic acid.

  • Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The sulfate moiety of 4-EPS is readily deprotonated, making negative mode detection highly sensitive.[11][12] Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion. This highly selective detection method minimizes background noise and ensures confident identification and quantification.[13][14]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Serum Sample (50 µL) B Add Internal Standard (p-Ethylphenylsulfate-d4) A->B C Protein Precipitation (Cold Acetonitrile) B->C D Centrifugation C->D E Collect & Evaporate Supernatant D->E F Reconstitute E->F G LC Separation (Reversed-Phase C18) F->G H MS/MS Detection (ESI- Negative MRM) G->H I Data Acquisition H->I J Peak Integration I->J K Calibration Curve (Analyte/IS Ratio) J->K L Concentration Calculation K->L

Caption: Overall analytical workflow for 4-EPS quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • p-Ethylphenylsulfate potassium salt (≥98% purity)

  • p-Ethylphenylsulfate-d4 potassium salt (or other suitable SIL-IS, ≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade, ~99%)

  • Ammonium acetate (LC-MS grade)

  • Type I Ultrapure Water

  • Human serum, drug-free (for standards and QCs)

  • 1.5 mL polypropylene microcentrifuge tubes

  • 96-well collection plates (optional)

Instrumentation
  • LC System: A UHPLC system such as a Shimadzu Nexera or Waters ACQUITY UPLC I-Class.

  • MS System: A triple quadrupole mass spectrometer such as a Sciex 6500+ or Agilent 6470, equipped with an ESI source.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve p-Ethylphenylsulfate and p-Ethylphenylsulfate-d4 in 50:50 methanol:water to create 1 mg/mL stock solutions. Store at -20°C.

  • Calibration (CAL) and Quality Control (QC) Working Solutions: Prepare serial dilutions of the p-Ethylphenylsulfate stock solution in 50:50 methanol:water to create working solutions for spiking into the serum matrix.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the p-Ethylphenylsulfate-d4 stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Standards and QC Samples

Prepare calibration standards by spiking appropriate volumes of the CAL working solutions into blank human serum to achieve a concentration range of 1 - 1000 ng/mL. Prepare QC samples similarly at three concentrations: Low (LQC, 3 ng/mL), Medium (MQC, 100 ng/mL), and High (HQC, 800 ng/mL).

Sample Preparation Protocol

G start Start: Serum Aliquot step1 1. Pipette 50 µL of serum (CAL, QC, or Unknown) into a 1.5 mL tube. start->step1 step2 2. Add 150 µL of cold IS Working Solution (100 ng/mL in Acetonitrile). step1->step2 step3 3. Vortex for 30 seconds to precipitate proteins. step2->step3 step4 4. Centrifuge at 14,000 x g for 10 min at 4°C. step3->step4 step5 5. Transfer 100 µL of the supernatant to a new vial or 96-well plate. step4->step5 step6 6. Evaporate to dryness under nitrogen at 40°C. step5->step6 step7 7. Reconstitute in 100 µL of 95:5 Mobile Phase A:B. step6->step7 end Ready for Injection step7->end

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Conditions

Rationale for Parameter Selection:

  • Column: A C18 stationary phase provides excellent retention for moderately polar aromatic compounds like 4-EPS.[15]

  • Mobile Phase: Formic acid is added to aid in protonation/deprotonation and improve peak shape.

  • Gradient Elution: The gradient allows for efficient elution of 4-EPS while separating it from early-eluting polar compounds and late-eluting non-polar lipids, reducing matrix effects.[5]

  • ESI Negative Mode: The acidic sulfate group readily loses a proton, making [M-H]⁻ the most abundant species and providing high sensitivity.[11][12]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC ColumnWaters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min) | %B
0.0 | 5
0.5 | 5
4.0 | 95
5.0 | 95
5.1 | 5
6.5 | 5

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI Negative
Ion Spray Voltage-4500 V
Source Temperature550°C
Curtain Gas (CUR)35 psi
Ion Source Gas 150 psi
Ion Source Gas 255 psi
MRM Transitions Analyte | Q1/Q3 | CE (V)
p-Ethylphenylsulfate | 185.1/105.1 | -28
p-Ethylphenylsulfate (Quantifier) | 185.1/79.9 | -45
p-Ethylphenylsulfate-d4 (IS) | 189.1/109.1 | -28

Method Validation and Performance

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[6] This method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[7][8]

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Analysis of six blank serum lots to check for interferences at the retention time of the analyte and IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity & Range A calibration curve with at least 6 non-zero points is analyzed. The analyte/IS peak area ratio is plotted against concentration.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day analysis of QC samples (n=5) at LLOQ, LQC, MQC, and HQC levels over at least three separate runs.[16][17]Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤15% (≤20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that meets accuracy and precision criteria.Analyte response should be at least 5x the response of a blank sample.
Matrix Effect & Recovery Assessed by comparing the analyte response in post-extraction spiked serum samples to that of neat solutions.IS-normalized matrix factor should be consistent across lots. Recovery should be precise and consistent.
Stability Evaluation of analyte stability in serum under various conditions: freeze-thaw (3 cycles), bench-top (room temp), and long-term (-80°C).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note provides a comprehensive, step-by-step LC-MS/MS protocol for the reliable quantification of p-Ethylphenylsulfate in human serum. The method leverages a simple protein precipitation sample preparation with the sensitivity and selectivity of tandem mass spectrometry. By incorporating a stable isotope-labeled internal standard and adhering to rigorous validation principles, this protocol is well-suited for researchers and drug development professionals investigating the role of gut microbial metabolites in health and disease.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Eve Technologies. (n.d.). Sample Preparation Guide. Available at: [Link]

  • Waters Corporation. (n.d.). Extracting and Analyzing PFAS from Human Serum. Available at: [Link]

  • Phenomenex. (n.d.). Sample Pre-treatment Procedures for Bioanalytical Samples. Available at: [Link]

  • Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Available at: [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Gut Microbial Metabolite 4-Ethylphenylsulfate Is Selectively Deleterious and Anticancer to Colon Cancer Cells. PubMed. Available at: [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Available at: [Link]

  • American Journal of Physiology. (n.d.). Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2021). The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review. PMC. Available at: [Link]

  • Frontiers. (2021). The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review. Available at: [Link]

  • Shimadzu. (2017). A Rapid LCMS Method for Evaluating PPCPs Contaminants Found in Drinking Water ASMS 2017 TP-166. Available at: [Link]

  • European Union Reference Laboratories for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Available at: [Link]

  • National Center for Biotechnology Information. (2023). 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism. PMC. Available at: [Link]

  • MDPI. (2025). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Pace Analytical. (2021). PFAS by SPE and LC/MS/MS Isotope Dilution. Available at: [Link]

  • Shimadzu. (n.d.). Clinical Research. Available at: [Link]

  • Shimadzu. (n.d.). Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi. Available at: [Link]

  • MDPI. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. PubMed. Available at: [Link]

Sources

Application Note: Targeted Extraction and Quantitation of 4-Ethylphenyl Sulfate (4-EPS) from Fecal Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

4-Ethylphenyl sulfate (4-EPS) is a critical microbial-host co-metabolite increasingly implicated in the gut-brain axis, specifically in models of Autism Spectrum Disorder (ASD) and anxiety-like behaviors (Hsiao et al., 2013; Needham et al., 2022).[1][2] Unlike metabolites produced solely by the host or the microbiota, 4-EPS represents a "handshake" molecule: dietary tyrosine is converted to 4-ethylphenol (4-EP) by gut bacteria (specifically Clostridia species), which is then sulfated by the host liver (SULT1A1 enzymes).

The Analytical Challenge: Extracting 4-EPS from fecal samples presents unique challenges compared to plasma. Feces is a heterogeneous matrix with high lipid content, particulate matter, and—crucially—active bacterial sulfatases that can degrade the target analyte back to 4-EP post-collection. This protocol addresses these challenges using a rigorous protein precipitation and homogenization workflow designed to quench enzymatic activity immediately.

Biological Pathway Visualization

Understanding the origin of 4-EPS is essential for interpreting data. If 4-EPS is low but 4-EP is high, the bottleneck may be host sulfation, not the microbiome.

G Tyrosine Dietary Tyrosine Gut Gut Lumen (Microbiota) Tyrosine->Gut Bacteria Clostridia / B. ovatus (Tyrosine Lyase) Gut->Bacteria Intermediate 4-Ethylphenol (4-EP) Bacteria->Intermediate Fermentation Liver Host Liver (SULT1A1) Intermediate->Liver Absorption via Portal Vein Target 4-Ethylphenyl Sulfate (4-EPS) Liver->Target Sulfation Excretion Feces / Urine Target->Excretion Circulation & Clearance

Figure 1: The co-metabolic pathway of 4-EPS production. The analyte requires both specific microbial precursors and host enzymatic activity.

Pre-Analytical Considerations (Critical)

ParameterRecommendationRationale
Sample Collection Immediate freezing at -80°C.Bacterial sulfatases in feces are active at RT and will hydrolyze 4-EPS back to 4-EP, skewing results.
Internal Standard d4-4-EPS (Preferred) or p-Cresol Sulfate-d4 .Essential to correct for matrix suppression in ESI(-) mode and extraction variability.
Homogenization Bead-beating (Zirconia/Silica).Fecal matter requires mechanical disruption to release intracellular or mucin-bound metabolites.
Solvent System 80% Methanol (Cold) or 50:50 ACN:H2O.High organic content precipitates proteins and stops enzymatic activity.

Protocol: High-Throughput Extraction via Bead Beating

This method is adapted from the seminal works of Hsiao et al. (2013) and Needham et al. (2022), optimized for stability and recovery.

Reagents Required:
  • Extraction Solvent: 80% Methanol / 20% Water (v/v), chilled to -20°C.

  • Internal Standard (IS) Solution: 1 µM d4-4-EPS in 50% Methanol.

  • Beads: 0.1 mm zirconia/silica beads (for bacterial lysis) mixed with 1.4 mm ceramic beads (for matrix breakdown).

Step-by-Step Workflow:
  • Weighing: Weigh 50–100 mg of frozen fecal sample into a 2 mL reinforced bead-beating tube. Keep samples on dry ice during handling.

  • IS Addition: Add 10 µL of Internal Standard Solution directly onto the fecal pellet.

  • Solvent Addition: Add 500 µL of cold (-20°C) Extraction Solvent.

    • Expert Note: The ratio of solvent to feces should be roughly 5:1 to 10:1 (v/w) to ensure efficient extraction without over-diluting.

  • Homogenization: Bead beat at 50 Hz for 2 minutes (e.g., using a TissueLyser or Precellys).

    • Check: Ensure the fecal pellet is completely dispersed. If not, repeat for 1 minute.

  • Precipitation: Incubate samples at -20°C for 1 hour .

    • Why? This assists in precipitating proteins and lipids that can clog LC columns.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to a fresh microcentrifuge tube.

  • Clarification (Optional but Recommended): Centrifuge again or filter through a 0.22 µm PTFE filter plate to remove fine particulates.

  • Dilution: Dilute the extract 1:1 with LC-grade water (to match initial mobile phase conditions) prior to injection.

Analytical Workflow Visualization

Workflow Step1 Weigh 50-100mg Feces (Keep Frozen) Step2 Add 500µL Cold 80% MeOH + Internal Standard Step1->Step2 Step3 Bead Beating (2 min, 50Hz) Step2->Step3 Step4 Incubate -20°C (1 hr) Protein Precipitation Step3->Step4 Step5 Centrifuge (14,000g, 15 min, 4°C) Step4->Step5 Step6 Filter (0.22µm) & Dilute 1:1 with Water Step5->Step6 Step7 LC-MS/MS Analysis (ESI Negative Mode) Step6->Step7

Figure 2: Step-by-step extraction workflow ensuring protein removal and enzymatic quenching.

LC-MS/MS Conditions

4-EPS is a sulfated metabolite, making it highly polar and anionic. It analyzes best in Negative Electrospray Ionization (ESI-) mode.

Chromatography (LC)[3][4][5][6]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH neutral).

    • Note: Avoid high acid concentrations (like 0.1% Formic Acid) in negative mode if possible, as it can suppress ionization of sulfates. However, trace formic acid (0.01%) is acceptable if peak shape is poor.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0-1 min: 1% B

    • 1-6 min: 1% -> 95% B

    • 6-7 min: 95% B (Wash)

    • 7.1 min: 1% B (Re-equilibration)

Mass Spectrometry (MS)[5][6][7]
  • Source: ESI Negative Mode.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
4-EPS 201.0121.0Quantifier~20-25
4-EPS 201.080.0 (SO3)Qualifier~30-35
d4-4-EPS (IS) 205.0125.0Internal Std~20-25

Note: The transition 201->107 (loss of phenol ring) is also observed but 201->121 (loss of sulfate) is often more specific.

Quality Control & Troubleshooting

Validation Criteria (Self-Validating System)
  • Linearity: Calibration curve (0.1 – 100 µM) should have R² > 0.99.

  • Recovery: Spike a "blank" matrix (or synthetic stool substitute) with known 4-EPS. Recovery should be 80–120%.

  • Matrix Effects: Compare the slope of a solvent standard curve vs. a matrix-matched curve. If suppression > 20%, increase the dilution factor in Step 9.

Troubleshooting Guide
  • Issue: High background of 4-EP (non-sulfated).

    • Cause: Sample thawed too long before solvent addition; sulfatase activity occurred.

    • Fix: Keep samples on dry ice until the exact moment of solvent addition.

  • Issue: Poor Peak Shape (Tailing).

    • Cause: Injection solvent is too strong (too much MeOH).

    • Fix: Ensure the final extract is diluted to <50% organic before injection.

  • Issue: Signal Drift.

    • Cause: Column contamination from lipids.

    • Fix: Implement a divert valve to send the first 1 minute (salts) and final wash (lipids) to waste.

References

  • Hsiao, E. Y., et al. (2013). "Microbiota modulate behavioral and physiological abnormalities associated with neurodevelopmental disorders." Cell, 155(7), 1451-1463.

  • Needham, B. D., et al. (2022). "A gut-derived metabolite alters brain activity and anxiety behaviour in mice."[2] Nature, 602, 647–653.

  • FooDB (2024). "Compound Summary: 4-Ethylphenylsulfate." FooDB.

  • Erben, V., et al. (2021). "Evaluation of different stool extraction methods for metabolomics measurements in human fecal samples." BMJ Nutrition, Prevention & Health.

Sources

Application Note: Establishing the 4-Ethylphenyl Sulfate (4-EPS) Induced Anxiety Mouse Model

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The gut-brain axis has evolved from a correlative field to one of causal mechanisms. Among the myriad metabolites produced by the intestinal microbiota, 4-ethylphenyl sulfate (4-EPS) has emerged as a critical anxiogenic modulator.[1][2][3] Originally identified in the Maternal Immune Activation (MIA) model of autism spectrum disorder (ASD), 4-EPS is sufficient to induce anxiety-like behaviors and oligodendrocyte maturation arrest when administered to naïve mice.

This guide provides a standardized protocol for establishing a 4-EPS induced anxiety model . Unlike fecal transplants, which introduce variable communities, this model isolates the specific molecular signal, allowing for precise pharmacokinetic (PK) and pharmacodynamic (PD) profiling of anxiolytic candidates.

The Biosynthetic Pathway

Understanding the origin of 4-EPS is crucial for troubleshooting background noise in control groups (e.g., diet effects). 4-EPS is not produced directly by bacteria; it is a host-modified bacterial metabolite.

  • Gut Lumen: Commensal bacteria (e.g., Clostridia spp., or engineered Bacteroides ovatus) convert dietary Tyrosine into 4-ethylphenol (4-EP) .[4]

  • Hepatic Portal System: 4-EP is absorbed and transported to the liver.

  • Liver: Host sulfotransferases (specifically SULT1A1 ) sulfate 4-EP into 4-EPS .

  • Circulation & Brain: 4-EPS circulates systemically, crosses the blood-brain barrier (BBB), and disrupts oligodendrocyte maturation, leading to hypomyelination in the prefrontal cortex (PFC).

G Diet Dietary Tyrosine Gut Gut Microbiota (Tyrosine Lyase -> 4-EP) Diet->Gut Ingestion Liver Host Liver (SULT1A1 -> Sulfation) Gut->Liver Absorption (Portal Vein) Blood Systemic Circulation (4-EPS) Liver->Blood Metabolic Release Brain Brain (PFC) (Oligodendrocyte Arrest) Blood->Brain Crosses BBB

Figure 1: The metabolic trajectory of 4-EPS from dietary precursor to neurological effector.

Experimental Design Strategy

To ensure reproducibility, this protocol utilizes daily intraperitoneal (i.p.) injection rather than drinking water administration. While drinking water is less invasive, it introduces variability due to diurnal drinking habits and cage dominance hierarchies. I.P. injection mimics the "leaky gut" phenotype by introducing a consistent systemic spike of the metabolite.

Animal Selection
  • Strain: C57BL/6J (Standard wild-type).

  • Sex: Males are typically used to avoid estrus cycle variability in anxiety assays, though females should be included for sex-as-biological-variable (SABV) compliance if study scope permits.

  • Age at Start: Postnatal Day 21 (P21) .

    • Why? This window (P21–P42) corresponds to a critical period of active myelination and synaptic pruning. 4-EPS specifically arrests oligodendrocyte differentiation; treating adults (P60+) may yield weaker phenotypes.

Reagents & Dosage
  • Compound: Potassium 4-ethylphenyl sulfate (K-4EPS).

    • Note: Often requires custom synthesis or high-purity sourcing. Do not confuse with 4-ethylphenol (the toxic precursor).

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Dosage: 30 mg/kg body weight .[5][6]

  • Frequency: Daily (Once every 24 hours).

Detailed Protocol

Phase 1: Preparation (Day -1)
  • Stock Solution Calculation:

    • Target dose: 30 mg/kg.[5][6]

    • Injection volume: 10 mL/kg (standard for mice) or 5 mL/kg.

    • Recommendation: Use 10 mL/kg to minimize local irritation from salt concentration.

    • Concentration: Prepare a 3 mg/mL solution in sterile PBS.

  • Sterilization:

    • Dissolve K-4EPS in PBS.

    • Filter sterilize using a 0.22 µm PES syringe filter .

    • Aliquot into single-use tubes and freeze at -20°C if not using immediately (stability is generally high, but fresh is best).

Phase 2: Treatment Regimen (P21 – P42)

This phase spans the post-weaning development period.

  • Weaning (P21): Separate pups from dams. Group house (3-5 per cage) to prevent isolation stress, which is a major confounder in anxiety models.

  • Acclimatization: Allow 24 hours post-weaning before first injection.

  • Daily Injection (P22 – P42):

    • Weigh each mouse daily.

    • Inject 30 mg/kg K-4EPS (Treatment) or PBS (Control) i.p.

    • Tip: Rotate injection sites (left/right lower quadrant) to minimize tissue scarring.

    • Timing: Inject at the same time daily (e.g., 09:00), preferably during the light phase if testing in light phase, or just before dark phase.

Phase 3: Behavioral Testing (P42 – P45)

Behavioral assays must be performed before sacrifice. Minimize handling stress on testing days.

TestPrimary ReadoutExpected 4-EPS Phenotype
Open Field Test (OFT) Time in Center vs. PeripheryDecreased time in center (Thigmotaxis)
Marble Burying Number of marbles buriedIncreased burying (Repetitive/Anxious)
Light/Dark Box Time in Light ChamberDecreased time in light

Critical Sequence: Perform the least stressful test first (OFT) and the most stressful last (Marble Burying).

Phase 4: Tissue Collection & Validation (P46)
  • Serum Collection:

    • Sacrifice via CO2 or rapid decapitation.

    • Collect trunk blood. Allow to clot for 30 min at RT. Centrifuge 2000 x g for 10 min.

    • Store serum at -80°C for LC-MS/MS validation.

  • Brain Harvesting:

    • Perfusion with PBS (for biochemistry) or 4% PFA (for IHC).[7]

    • Target Region: Prefrontal Cortex (PFC) and Corpus Callosum.

    • IHC Markers: Stain for Olig2 (lineage) and PDGFRa (progenitor) vs. CC1 (mature). 4-EPS mice should show a higher ratio of immature (PDGFRa+) to mature (CC1+) oligodendrocytes.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Induction (3 Weeks) cluster_1 Phase 2: Assessment P21 Weaning (P21) Group Housing DailyInj Daily I.P. Injection 30 mg/kg K-4EPS P21->DailyInj P42 End Treatment (P42) DailyInj->P42 OFT Open Field Test (Anxiety/Thigmotaxis) P42->OFT MB Marble Burying (Repetitive Behavior) OFT->MB Sacrifice Sacrifice & Collection (Serum/Brain) MB->Sacrifice

Figure 2: Chronological workflow from weaning through behavioral validation.

Troubleshooting & Quality Control

Self-Validating the Model

A common failure mode is "handling-induced anxiety" masking the drug effect. To validate the model, you must prove the anxiety is specific to 4-EPS:

  • Serum Levels: Control mice should have negligible 4-EPS. Treated mice should show biologically relevant spikes (comparable to MIA models, approx. ~200 µM peak serum concentration).

  • Weight Check: 4-EPS at 30 mg/kg should not cause significant weight loss. If treated mice lose >10% body weight, the stress is metabolic/toxic, not anxiogenic.

Common Pitfalls
  • Dietary Interference: Standard chow contains soy and grains rich in polyphenols. While 4-EPS is injected, the control group's background level depends on their gut microbiome converting dietary tyrosine. Use defined minimal chow if background noise in controls is too high.

  • Coprophagy: Mice eat feces. If control and treated mice are co-housed, controls may ingest 4-EPS metabolites excreted by treated cagemates. Separate cages by treatment group immediately upon starting injections.

References

  • Hsiao, E. Y. , McBride, S. W., Hsien, S., Sharon, G., Hyde, E. R., McCue, T., ... & Mazmanian, S. K. (2013). Microbiota modulate behavioral and physiological abnormalities associated with neurodevelopmental disorders.[2][7][8][9] Cell, 155(7), 1451-1463.

  • Needham, B. D. , Funabashi, M., Adame, M. D., Wang, Z., Boktor, J. C., Haney, J., ...[2] & Mazmanian, S. K. (2022).[2] A gut-derived metabolite alters brain activity and anxiety behaviour in mice.[1][2][3][7] Nature, 602(7898), 647-653.[2]

  • Campbell, R. R. , & Hsiao, E. Y. (2022).[4][9] The gut microbiome and the brain: mechanisms of action.[1][2][7][8] Nature Reviews Neuroscience, 23, 1-16.

Sources

Preparation and Stability of p-Ethylphenylsulfate (p-EPS) Stock Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and stability assessment of p-Ethylphenylsulfate (p-EPS) stock solutions. As a significant gut microbiota-derived metabolite and uremic toxin, the accurate quantification of p-EPS in biological matrices is crucial for a wide range of research areas, including nephrology, neurobiology, and microbiome studies.[1][2][3][4] This document outlines detailed protocols for the preparation of primary and working stock solutions, along with methodologies for evaluating short-term and long-term stability to ensure data integrity in experimental workflows.

Introduction

p-Ethylphenylsulfate (4-EPS or p-EPS) is an aryl sulfate and a member of the benzene class of organic compounds.[4] It is a metabolite produced by the gut microbiome from dietary tyrosine, which is first converted to 4-ethylphenol and subsequently sulfated in the liver.[5][6] Elevated levels of p-EPS have been implicated in several pathological conditions, including chronic kidney disease (CKD), where it is classified as a uremic toxin, and autism spectrum disorders (ASD), where it is considered a potential neuromodulator.[1][2][3] Given its biological significance, the ability to prepare stable and accurate standard solutions of p-EPS is a fundamental prerequisite for reliable quantitative analysis in preclinical and clinical research.

This guide provides a detailed methodology for the preparation of p-EPS stock solutions and protocols for assessing their stability over time and under various storage conditions. The principles and procedures described herein are designed to be broadly applicable to both the potassium and sodium salt forms of p-EPS, which are commercially available.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of p-Ethylphenylsulfate is essential for its proper handling and storage. Commercially, p-EPS is often available as a potassium or sodium salt, which influences its molecular weight and solubility.[5][7][8]

PropertyValueSource
Chemical Name 4-ethylphenyl hydrogen sulfate[9]
Synonyms 4-EPS, p-Ethylphenyl sulfate[1][10]
Molecular Formula C₈H₁₀O₄S (acid form)[1]
Molecular Weight 202.2 g/mol (acid form)[1]
CAS Number 85734-98-1 (acid form)[1]
Molecular Formula (K Salt) C₈H₉KO₄S[8]
Molecular Weight (K Salt) 240.32 g/mol [8]
CAS Number (K Salt) 1574285-06-5[7][8]
Molecular Formula (Na Salt) C₈H₉NaO₄S[5]
Molecular Weight (Na Salt) 224.21 g/mol [5]
Appearance Solid[1][5]
Solubility ≥10 mg/mL in DMSO and PBS (pH 7.2)[1]
Storage Temperature -20°C[1][5][8]
Long-term Stability ≥ 4 years at -20°C[1]

Safety Precautions

Before handling p-Ethylphenylsulfate, it is imperative to consult the corresponding Safety Data Sheet (SDS).[11][12][13][14][15] As a general laboratory chemical, standard safety practices should be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[11]

  • Handling: Avoid creating dust when working with the solid form.[12] Use a chemical fume hood if there is a risk of inhalation.

  • First Aid: In case of eye or skin contact, flush with copious amounts of water.[11] If inhaled, move to fresh air.[11] If ingested, seek immediate medical attention.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]

Preparation of p-Ethylphenylsulfate Stock Solutions

The following protocols are designed to provide a clear, step-by-step guide for the preparation of p-EPS stock solutions. It is critical to use high-purity solvents and calibrated equipment to ensure the accuracy of the final concentrations.

Required Materials and Equipment
  • p-Ethylphenylsulfate (potassium or sodium salt) of high purity (≥95%)

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Phosphate-buffered saline (PBS), pH 7.2

  • Deionized water, 18 MΩ·cm or higher

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Cryogenic vials or amber glass vials with PTFE-lined caps

Protocol for Primary Stock Solution (e.g., 10 mg/mL in DMSO)

The primary stock solution is the initial, highly concentrated solution from which all other standards will be prepared. DMSO is a recommended solvent due to the high solubility of p-EPS.[1]

  • Equilibration: Allow the container of solid p-EPS to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of p-EPS (e.g., 10 mg) using an analytical balance.

  • Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size (e.g., 1 mL). Add a portion of DMSO (e.g., 0.8 mL) to the flask.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with DMSO.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the primary stock solution into smaller volumes in cryogenic or amber glass vials to minimize freeze-thaw cycles. Store at -20°C.[1][5][8]

Protocol for Working Stock Solutions

Working stock solutions are dilutions of the primary stock solution used for preparing calibration standards and quality control samples. These are often prepared in a solvent that is compatible with the analytical method and biological matrix.

  • Thawing: Thaw an aliquot of the primary stock solution at room temperature.

  • Dilution: Based on the desired concentration, perform serial dilutions of the primary stock solution using an appropriate solvent (e.g., PBS, methanol, or a mobile phase-like solution). For example, to prepare a 1 mg/mL working solution from a 10 mg/mL primary stock, dilute 100 µL of the primary stock with 900 µL of the desired solvent.

  • Homogenization: Vortex each working solution thoroughly after each dilution step.

  • Storage: Working solutions should be stored at 2-8°C for short-term use or at -20°C for longer-term storage.

Stability Assessment of p-EPS Stock Solutions

The stability of stock solutions is a critical parameter that can affect the accuracy and reproducibility of experimental results. Stability studies should be conducted to determine the appropriate storage conditions and shelf-life of the solutions.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of p-EPS stock solutions.

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Primary & Working Stock Solutions T0 T=0 Analysis (Baseline) Prep->T0 Initial Analysis ST Short-Term Storage (e.g., RT, 4°C) T0->ST LT Long-Term Storage (e.g., -20°C, -80°C) T0->LT FT Freeze-Thaw Cycles T0->FT Analysis Quantitative Analysis (e.g., LC-MS/MS) ST->Analysis LT->Analysis FT->Analysis Eval Compare results to T=0 and acceptance criteria Analysis->Eval

Caption: Workflow for p-EPS stock solution stability assessment.

Short-Term (Bench-Top) Stability

This study evaluates the stability of p-EPS in solution at room temperature, which is relevant for the duration of sample preparation.

  • Sample Preparation: Prepare multiple aliquots of a working stock solution.

  • Storage: Leave the aliquots at room temperature (e.g., 20-25°C) for specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Evaluation: Compare the concentration at each time point to the initial concentration (T=0). A deviation of ≤15% is generally considered acceptable.

Long-Term Stability

This study determines the shelf-life of p-EPS stock solutions under recommended storage conditions.

  • Sample Preparation: Prepare a sufficient number of aliquots of the primary and working stock solutions.

  • Storage: Store the aliquots at the intended long-term storage temperature (e.g., -20°C).

  • Analysis: Analyze the aliquots at defined time points (e.g., 0, 1, 3, 6, 12 months).

  • Evaluation: Compare the results to the initial concentration. The solution is considered stable if the concentration remains within an acceptable range (e.g., ±15% of the initial value).

Freeze-Thaw Stability

This study assesses the stability of p-EPS solutions when subjected to repeated freezing and thawing cycles.

  • Sample Preparation: Prepare several aliquots of a working stock solution.

  • Freeze-Thaw Cycles: Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 3 cycles). A single cycle consists of freezing the sample at -20°C for at least 12 hours followed by thawing at room temperature until completely liquefied.

  • Analysis: After the final thaw, analyze the samples.

  • Evaluation: Compare the concentration of the freeze-thaw samples to the initial concentration of a freshly prepared solution.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation and stability assessment of p-Ethylphenylsulfate stock solutions. Adherence to these procedures is essential for ensuring the quality and integrity of analytical data in research involving this important microbial metabolite. By understanding the chemical properties of p-EPS and implementing rigorous stability testing, researchers can have confidence in the accuracy and reproducibility of their experimental results.

References

  • BLD Pharm. (n.d.). 1574285-06-5|Potassium 4-ethylphenyl sulfate.
  • Cayman Chemical. (n.d.). 4-Ethylphenyl Sulfate (CAS 85734-98-1).
  • usbio.net. (n.d.). 432208 4-Ethylphenyl Sulfate Potassium Salt CAS: 1574285-06-5.
  • Material Safety Data Sheet. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Ethylphenol sodium sulfate 98.0 (HPLC).
  • MDPI. (1989, October 10). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • PubMed. (2020, November 15). Validation of steroid sulfates deconjugation for metabolic studies. Application to human urine samples.
  • APExBIO. (n.d.). 4-ethylphenyl sulfate - High-Purity Metabolite for Research.
  • Wikipedia. (n.d.). 4-Ethylphenyl sulfate.
  • Frontiers. (2022, February 22). Profiling Urinary Sulfate Metabolites With Mass Spectrometry.
  • Google Patents. (n.d.). US4927979A - Process for the preparation of p-ethylphenol.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • CPAChem. (2023, December 5). Safety data sheet.
  • TCI Chemicals. (2025, October 2). SAFETY DATA SHEET.
  • MedchemExpress.com. (n.d.). 4-Ethylphenyl sulfate | Gut Microbial Metabolite.
  • gsrs. (n.d.). 4-ETHYLPHENYL SULFATE.
  • Hypha Discovery. (n.d.). Sulfated Drug Metabolites.
  • MedChemExpress. (n.d.). 4-Ethylphenyl sulfate | MCE Life Science Reagents.
  • MDPI. (2018, August 9). Sulfated Metabolites of Flavonolignans and 2,3-Dehydroflavonolignans: Preparation and Properties.
  • PMC. (2023, October 12). 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism.
  • PubChem - NIH. (n.d.). 4-Ethylphenyl hydrogen sulfate | C8H10O4S | CID 20822574.
  • ResearchGate. (n.d.). Formation of 4-ethylphenyl sulfate (4EPS) from tyrosine. Solid arrows....
  • Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
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Application Notes & Protocols: Bioengineering Escherichia coli Nissle 1917 for the Production of 4-Ethylphenyl Sulfate (4-EPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Ethylphenyl sulfate (4-EPS) is a gut microbiota-derived metabolite of dietary tyrosine that has garnered significant interest due to its association with host physiology and neurological conditions.[1][2] Typically, its biosynthesis is a multi-stage process involving conversion of tyrosine to 4-ethylphenol (4-EP) by gut bacteria, followed by sulfation by host enzymes.[3][4] This guide provides a comprehensive framework for the de novo bioengineering of a probiotic gut bacterium, Escherichia coli Nissle 1917 (EcN), to perform the complete synthesis of 4-EPS from tyrosine. This engineered system serves as a powerful tool for researchers, scientists, and drug development professionals to study the localized effects of 4-EPS within the gut environment, screen for modulators of its production, and develop novel live biotherapeutics. We present the design rationale, detailed protocols for genetic circuit construction, and methods for the production and quantification of 4-EPS.

Introduction and Scientific Rationale

The production of 4-EPS in the gut is a collaborative host-microbe process. Certain gut microbes, including some species of Lactobacillus and Bacteroides, metabolize tyrosine into 4-EP.[3][5] This intermediate then enters host circulation and is rapidly sulfonated by aryl sulfotransferase enzymes, primarily SULT1A1 in the liver and intestinal epithelium, to form 4-EPS.[1][2]

Directly engineering a single gut bacterium to handle both stages of this pathway—the conversion of tyrosine to 4-EP and the subsequent sulfation to 4-EPS—offers unprecedented control for studying its biological impact. By consolidating the entire pathway into a programmable microbial chassis like E. coli Nissle 1917 (EcN), we can create a "living bioreactor" to investigate the effects of 4-EPS production in situ, independent of host enzymatic activity. EcN is an ideal chassis due to its probiotic nature, well-established safety profile, and the extensive availability of genetic tools for its manipulation.[6][7][8]

This application note details a two-module genetic engineering strategy:

  • Module 1: 4-Ethylphenol (4-EP) Synthesis: Introduction of a three-gene cascade to convert L-tyrosine to 4-EP.

  • Module 2: 4-Ethylphenyl Sulfate (4-EPS) Synthesis: Expression of a human sulfotransferase enzyme to convert the bacterially-produced 4-EP into the final product, 4-EPS.

Design of the 4-EPS Biosynthetic Pathway

Selection of Biosynthetic Genes

The pathway from L-tyrosine to 4-EPS is constructed using a combination of enzymes from different organisms, chosen for their efficiency and compatibility with expression in E. coli.

Step Reaction Enzyme Gene Rationale & Source
1L-Tyrosine → p-Coumaric AcidTyrosine Ammonia LyaseTALEfficiently catalyzes the non-oxidative deamination of tyrosine. Sourced from a suitable bacterium like Rhodobacter.
2p-Coumaric Acid → 4-Vinylphenolp-Coumaric Acid DecarboxylasePDCSpecifically decarboxylates p-coumaric acid to form the vinylphenol intermediate.
34-Vinylphenol → 4-EthylphenolVinylphenol ReductasevprAReduces the vinyl group to an ethyl group. The VprA enzyme from Lactobacillus plantarum is well-characterized for this function.[9]
44-Ethylphenol → 4-Ethylphenyl SulfateAryl Sulfotransferase 1A1hSULT1A1Human SULT1A1 is the primary enzyme responsible for phenol sulfation in the host and has been successfully expressed in E. coli.[1][10][11] It utilizes the endogenous bacterial pool of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[12][13]
Genetic Circuit Architecture

To ensure controlled and robust production, the four selected genes are organized into a single synthetic operon on a medium-copy plasmid.

Causality of Design Choices:

  • Single Operon: Placing all genes under the control of a single promoter ensures coordinated expression, which is crucial for pathway efficiency and preventing the accumulation of potentially toxic intermediates.

  • Inducible Promoter (pBAD): The L-arabinose-inducible pBAD promoter is used to separate the bacterial growth phase from the production phase. This is a critical design choice to mitigate the metabolic load imposed by the heterologous pathway, allowing a high cell density to be achieved before inducing the energetically demanding synthesis of 4-EPS.[14]

  • Ribosome Binding Sites (RBS): Each gene is preceded by a unique, optimized RBS to tune the translation initiation rate, balancing the expression levels of each enzyme in the pathway.

  • Plasmid Backbone: A p15A origin of replication is chosen to maintain the plasmid at a medium copy number (~15-20 copies per cell), providing a good balance between gene dosage and metabolic burden.

Below is a Graphviz diagram illustrating the engineered metabolic pathway.

Engineered_4EPS_Pathway Tyrosine L-Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric TAL Vinylphenol 4-Vinylphenol pCoumaric->Vinylphenol PDC FourEP 4-Ethylphenol (4-EP) Vinylphenol->FourEP VprA FourEPS 4-Ethylphenyl Sulfate (4-EPS) FourEP->FourEPS hSULT1A1 PAP PAP FourEPS->PAP PAPS PAPS (Bacterial Pool) PAPS->FourEPS TAL TAL PDC PDC VprA VprA SULT1A1 hSULT1A1

Caption: The engineered two-module metabolic pathway for 4-EPS production.

Experimental Protocols

Protocol 3.1: Plasmid Construction via Gibson Assembly

This protocol describes the assembly of the pBAD-4EPS plasmid.

Materials:

  • pBAD/His B plasmid (or similar vector with pBAD promoter and p15A ori)

  • DNA synthesis service for codon-optimized TAL, PDC, vprA, and hSULT1A1 genes

  • High-fidelity DNA polymerase

  • Gibson Assembly Master Mix

  • DH5α competent E. coli

  • LB agar plates with appropriate antibiotic (e.g., 100 µg/mL ampicillin)

Procedure:

  • Primer Design: Design primers with ~25-30 bp overhangs homologous to the adjacent DNA fragment for each gene (TAL, PDC, vprA, hSULT1A1) and for the pBAD vector backbone. The vector should be linearized by PCR.

  • PCR Amplification: Amplify each gene and the vector backbone using the designed primers and a high-fidelity polymerase.

  • Gel Purification: Run PCR products on a 1% agarose gel. Excise the bands of the correct size and purify the DNA using a gel extraction kit.[15]

  • Quantify DNA: Measure the concentration of each purified DNA fragment.

  • Gibson Assembly:

    • Combine the four gene fragments and the linearized vector backbone in equimolar amounts (e.g., 100 ng of vector and a 3-fold molar excess of each insert) in a PCR tube.

    • Add Gibson Assembly Master Mix and incubate at 50°C for 60 minutes.

  • Transformation into DH5α: Transform 5 µL of the assembly reaction into chemically competent DH5α E. coli. Plate on LB agar with the selection antibiotic and incubate overnight at 37°C.

  • Colony PCR and Sequencing (Self-Validation Step):

    • Pick several colonies and perform colony PCR to screen for inserts of the correct total size.

    • Inoculate positive colonies into liquid LB medium for overnight culture.

    • Extract the plasmid DNA using a miniprep kit.

    • Crucially, send the purified plasmid for full Sanger sequencing to verify the integrity of the entire synthetic operon before proceeding. This step is essential to ensure no mutations were introduced during PCR or assembly.

Protocol 3.2: Transformation into E. coli Nissle 1917

Materials:

  • Verified pBAD-4EPS plasmid

  • E. coli Nissle 1917 (EcN)

  • Ice-cold 0.1 M CaCl₂ solution

  • LB medium and agar plates with appropriate antibiotic

Procedure:

  • Prepare Competent EcN:

    • Inoculate EcN into 5 mL of LB medium and grow overnight at 37°C.

    • The next day, subculture 1 mL into 50 mL of fresh LB and grow at 37°C with shaking to an OD₆₀₀ of 0.4-0.5.

    • Chill the culture on ice for 20 minutes. Pellet the cells by centrifugation at 4,000 x g for 10 min at 4°C.

    • Wash the cell pellet twice with 25 mL of ice-cold 0.1 M CaCl₂.

    • Resuspend the final pellet in 2 mL of 0.1 M CaCl₂ with 15% glycerol. Aliquot and store at -80°C.[6]

  • Transformation:

    • Thaw an aliquot of competent EcN on ice.

    • Add ~50-100 ng of the verified pBAD-4EPS plasmid.

    • Incubate on ice for 30 minutes.

    • Heat shock at 42°C for 60 seconds, then immediately return to ice for 2 minutes.

    • Add 900 µL of SOC or LB medium and recover by shaking at 37°C for 1 hour.

    • Plate 100 µL of the culture on LB agar plates containing the selection antibiotic. Incubate overnight at 37°C.

Protocol 3.3: Induction of 4-EPS Production

Materials:

  • Engineered EcN (EcN-4EPS) and control EcN with empty vector (EcN-pBAD)

  • M9 minimal medium supplemented with 0.4% glucose and 0.2% casamino acids

  • L-Tyrosine stock solution (100 mM, dissolved in 1M HCl and filter-sterilized)

  • L-Arabinose stock solution (20% w/v, filter-sterilized)

  • Selection antibiotic

Procedure:

  • Overnight Culture: Inoculate single colonies of EcN-4EPS and EcN-pBAD into 5 mL of LB medium with antibiotic and grow overnight at 37°C.

  • Subculture: The next day, dilute the overnight cultures 1:100 into 50 mL of M9 minimal medium in a 250 mL flask. Add the selection antibiotic.

  • Growth: Grow the cultures at 37°C with shaking (220 rpm) to an OD₆₀₀ of ~0.6-0.8.

  • Induction:

    • Add L-Tyrosine to a final concentration of 1 mM.

    • Add L-Arabinose to a final concentration of 0.2% (w/v) to induce gene expression.

  • Production: Continue to incubate the cultures at 30°C with shaking for 24-48 hours. A lower temperature can improve protein folding and stability.

  • Sampling: At desired time points (e.g., 0, 12, 24, 48 hours), withdraw 1 mL aliquots of the culture.

Protocol 3.4: Extraction and Quantification by LC-MS/MS

Materials:

  • Culture aliquots

  • Centrifuge

  • 0.22 µm syringe filters

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, LC-MS grade

  • 4-EPS analytical standard

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Pellet the cells from the 1 mL culture aliquot by centrifuging at 13,000 x g for 5 minutes.

    • Carefully transfer the supernatant to a new microfuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.

  • LC-MS/MS Analysis:

    • Instrumentation: Use an ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) system.[16]

    • Column: A C18 reverse-phase column is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from 5% B to 95% B over several minutes to elute the compounds.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using negative ion electrospray ionization (ESI-). The specific parent-to-daughter ion transition for 4-EPS should be determined using a pure standard.

  • Quantification:

    • Generate a standard curve using the 4-EPS analytical standard at known concentrations (e.g., from 1 ng/mL to 1000 ng/mL).

    • Quantify the concentration of 4-EPS in the bacterial culture supernatants by comparing their peak areas to the standard curve.[17][18]

Expected Results and Troubleshooting

Parameter Expected Outcome Troubleshooting
Plasmid Verification Correct sequence for the entire 4-gene operon confirmed.Problem: Incorrect sequence or mutations. Solution: Re-amplify the problematic fragment with a higher-fidelity polymerase or re-synthesize the gene.
4-EP Production Detectable levels of 4-EP in the supernatant of the induced EcN-4EPS strain, but not in the EcN-pBAD control.Problem: No or low 4-EP. Solution: Optimize induction conditions (arabinose concentration, temperature). Check for toxicity of intermediates by analyzing for p-coumaric acid or 4-vinylphenol.
4-EPS Production Detectable levels of 4-EPS in the induced EcN-4EPS strain. The ratio of 4-EPS to 4-EP should increase over time.Problem: 4-EP is produced but not 4-EPS. Solution: Confirm expression of SULT1A1 via Western blot. Ensure the bacterial chassis has a sufficient endogenous pool of PAPS. Consider co-expression of enzymes involved in PAPS synthesis if this is a limiting factor.
Cell Growth EcN-4EPS growth may be slightly slower than the control after induction due to metabolic load.Problem: Severe growth arrest or cell death upon induction. Solution: Lower the inducer concentration. Reduce the cultivation temperature (e.g., to 25°C). Use a lower-copy number plasmid.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from conceptual design to final data analysis.

Experimental_Workflow cluster_design A. Design & Assembly cluster_strain_eng B. Strain Engineering cluster_production C. Production & Analysis d1 1. Design Genetic Circuit (4-Gene Operon) d2 2. Amplify DNA (PCR) d1->d2 d3 3. Assemble Plasmid (Gibson Assembly) d2->d3 d4 4. Verify Sequence (Sanger Sequencing) d3->d4 s1 5. Prepare Competent EcN Cells d4->s1 s2 6. Transform Verified Plasmid into EcN s1->s2 s3 7. Select & Isolate Engineered Strain s2->s3 p1 8. Culture & Grow Engineered Strain s3->p1 p2 9. Induce Pathway (Add Arabinose & Tyr) p1->p2 p3 10. Collect Supernatant Samples p2->p3 p4 11. Quantify 4-EPS (LC-MS/MS) p3->p4

Caption: High-level workflow for engineering and testing the 4-EPS producing strain.

References

  • Stewart, L., et al. (2023). 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism. PMC. [Link]

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  • ResearchGate. (n.d.). Tyrosine by gut bacteria leading to formation of 4-ethylphenol and p-cresol... ResearchGate. [Link]

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  • Isabella, C., et al. (2021). Engineering bacteria to modulate host metabolism. PMC. [Link]

  • Ke, N., et al. (2023). Genetic circuit design automation for the gut resident species Bacteroides thetaiotaomicron. PMC. [Link]

  • Caballero, N., et al. (2017). Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols. PMC. [Link]

  • Singh, R., et al. (2024). 4-Ethylphenyl Sulfate Detection by an Electrochemical Sensor Based on a MoS2 Nanosheet-Modified Molecularly Imprinted Biopolymer. ACS Applied Bio Materials. [Link]

  • Gamage, N., et al. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. Oxford Academic. [Link]

  • Dias, D. A., et al. (n.d.). Conversion of p-coumaric acid to 4-ethylphenol by Dekkera bruxellensis. ULisboa. [Link]

  • Li, Y., et al. (2025). Precision engineering of the probiotic Escherichia coli Nissle 1917 with prime editing. Applied and Environmental Microbiology. [Link]

  • American Journal of Physiology. (2022). Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder. American Journal of Physiology. [Link]

  • Jones, A. L., et al. (1998). Bacterial expression of two human aryl sulfotransferases. UQ eSpace. [Link]

  • Dimopoulou, C. (2022). Engineered probiotics to enhance the production of beneficial bacterial metabolites in the intestine. DTU Research Database. [Link]

  • Charbonneau, M. R., et al. (2025). Therapeutic engineering of the gut microbiome using synthetic biology and metabolic tools: a comprehensive review with E. coli Nissle 1917 as a model case study. PMC. [Link]

  • ResearchGate. (2019). Interaction of 4-ethylphenol, pH, sucrose and ethanol on the growth and fermentation capacity of the industrial strain of Saccharomyces cerevisiae PE-2. ResearchGate. [Link]

  • ResearchGate. (2023). Protocol for engineering E. coli Nissle 1917 to diagnose, record, and ameliorate inflammatory bowel disease in mice. ResearchGate. [Link]

  • UniProt. (n.d.). Sult1a1 - Sulfotransferase 1A1 - Rattus norvegicus (Rat). UniProt. [Link]

  • ResearchGate. (2025). Recent advances in sulfotransferase enzyme activity assays. ResearchGate. [Link]

  • bioRxiv. (2025). Rapid genetic diversification of Bacteroides thetaiotaomicron in mono-associated mice revealed through deep population-level sequencing. bioRxiv. [Link]

  • Katayama, T., et al. (2017). Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase. Journal of Biochemistry. [Link]

  • ResearchGate. (n.d.). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. ResearchGate. [Link]

  • Sekisui XenoTech. (n.d.). In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways. Sekisui XenoTech. [Link]

  • MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]

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  • PubMed. (2025). Gut Microbial Metabolite 4-Ethylphenylsulfate Is Selectively Deleterious and Anticancer to Colon Cancer Cells. PubMed. [Link]

  • PMC. (2024). New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols. PMC. [Link]

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  • ResearchGate. (n.d.). Formation of 4-ethylphenyl sulfate (4EPS) from tyrosine. ResearchGate. [Link]

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Protocols for administering 4-EPS in behavioral studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for the administration of 4-ethylphenyl sulfate (4-EPS), a gut microbiome-derived metabolite, to induce anxiety-like phenotypes in wild-type mice. This protocol is grounded in the seminal findings of Hsiao et al. (2013) and validated by subsequent mechanistic studies (Needham et al., 2022). The guide focuses on the sufficiency model , where 4-EPS is administered systemically to bypass microbial variability, isolating the metabolite's specific impact on oligodendrocyte function and anxiety behaviors.

Mechanistic Rationale

To ensure scientific integrity, researchers must understand the causality of the protocol. 4-EPS is not merely a marker; it is a bioactive zwitterion that crosses the blood-brain barrier (BBB) to alter cellular maturation.

  • Origin: Fermentation of dietary tyrosine by commensal Clostridia species yields 4-ethylphenol (4-EP), which is sulfated in the host liver to form 4-EPS.

  • Pathology: Elevated 4-EPS arrests oligodendrocyte maturation.[1][2] This hypomyelination in the medial prefrontal cortex (mPFC) is causally linked to anxiety-like behaviors.

  • Experimental Logic: By injecting 4-EPS intraperitoneally (i.p.), we mimic the systemic load observed in dysbiotic models (e.g., Maternal Immune Activation) without requiring gnotobiotic colonization.

Pathway Visualization

GBA_Pathway Tyrosine Dietary Tyrosine GutBacteria Gut Microbiota (Clostridia spp.) Tyrosine->GutBacteria Fermentation Liver Host Liver (SULT1A1 Enzyme) GutBacteria->Liver 4-Ethylphenol (4-EP) Translocation Blood Systemic Circulation (4-EPS Accumulation) Liver->Blood Sulfation to 4-EPS Brain Brain (mPFC) Oligodendrocytes Blood->Brain Crosses BBB Behavior Anxiety-like Behavior Brain->Behavior Hypomyelination

Figure 1: The metabolic axis of 4-EPS.[3] The protocol described below intervenes at the "Systemic Circulation" stage.

Pre-Experimental Planning

Material Sourcing & Chemistry

The specific salt form is critical for solubility and stoichiometry.

  • Compound: 4-Ethylphenyl sulfate potassium salt.[4]

    • Note: Do not use the sodium salt unless correcting for molecular weight, though potassium is the gold standard in literature (Hsiao et al., 2013).

  • CAS: 85734-98-1 (Generic for acid form; ensure salt form is specified).

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

Cohort Design (Self-Validating System)

To validate the anxiety phenotype, the experimental design must include appropriate controls.

GroupTreatmentRouteFrequencyN (Min)Purpose
Control Vehicle (PBS)i.p.Daily12-15Baseline behavior
Experimental 4-EPS (30 mg/kg)i.p.Daily12-15Test for sufficiency
Positive Ctrl MIA Model (Optional)N/AN/A10Validates assay sensitivity

Protocol A: Solution Preparation

Objective: Create a sterile, stable injection solution.

  • Calculate Requirements:

    • Dose: 30 mg/kg .[4]

    • Injection Volume: Standard is 5 mL/kg (e.g., 0.1 mL for a 20g mouse) or 10 mL/kg .

    • Recommendation: Use 5 mL/kg to minimize peritoneal stress during chronic dosing.

    • Target Concentration: 6 mg/mL (if injecting 5 mL/kg).

  • Solubilization:

    • Dissolve 4-EPS potassium salt in sterile PBS.

    • Vortex until clear. 4-EPS is generally soluble in aqueous buffers up to >10 mg/mL.[5]

  • Sterilization (Critical Step):

    • Pass the solution through a 0.22 µm PES syringe filter into a sterile vial.

    • Why? Chronic i.p. injections carry a risk of peritonitis. Bacterial contamination will induce sickness behavior (lethargy), confounding anxiety readouts.

  • Storage:

    • Prepare fresh weekly. Store at 4°C.

Protocol B: Chronic Administration

Objective: Mimic the developmental exposure window observed in neurodevelopmental models.

  • Subject Age: Post-natal day 21 (P21) to P42.

  • Duration: 3 weeks (21 days).

  • Timing: Administer injections daily at the same time (e.g., 09:00), at least 1 hour after lights on.

Step-by-Step Administration:

  • Weigh the mouse daily to adjust volume.

  • Restrain the mouse using the scruff method to expose the abdomen.

  • Inject into the lower right quadrant of the abdomen to avoid the cecum/bladder.

  • Rotate injection sites (left/right) on alternate days to reduce tissue irritation.

  • Monitor for "guarding" behavior or weight loss >10%, which indicates injection trauma.

Experimental Timeline

Timeline P21 Day 0 (P21) Weaning & Grouping Treatment Days 1-21 (P21-P42) Daily i.p. Injection (30 mg/kg 4-EPS) P21->Treatment Washout Day 22 (P43) 24hr Washout (Clear acute stress) Treatment->Washout Testing Day 23+ (P44+) Behavioral Assays (OFT, L/D, USV) Washout->Testing Sacrifice Endpoint Serum/Brain Collection (LC-MS Validation) Testing->Sacrifice

Figure 2: Chronological workflow from weaning to endpoint analysis.

Protocol C: Behavioral Assays

Behavioral testing should commence 24 hours after the final injection to measure the chronic effect of the metabolite on neurodevelopment, rather than an acute pharmacological intoxication.

Priority Assays (Anxiety-Like Behavior)
  • Open Field Test (OFT):

    • Metric: Time spent in center vs. periphery.

    • Expected Result: 4-EPS mice show significantly reduced center time compared to vehicle.

  • Light/Dark Box:

    • Metric: Transitions and time in the light chamber.[6][7]

    • Expected Result: Reduced time in light; increased latency to enter light.

  • Marble Burying:

    • Metric: Number of marbles buried in 30 mins.

    • Expected Result: Increased repetitive burying behavior.

Quality Control & Validation

To ensure the "Trustworthiness" of your data, you must validate that the injection protocol achieved physiological relevance.

Serum Validation (LC-MS/MS):

  • Collect trunk blood at the endpoint.

  • Target Level: The protocol aims to achieve serum levels comparable to MIA mice.

  • Reference Range: In the Hsiao model, MIA mice exhibited ~46-fold higher 4-EPS than controls. Your injected mice should mimic this elevation (approx. high micromolar range).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Behavioral Phenotype Dose too low / Rapid clearanceValidate serum levels 1hr post-injection. Ensure Potassium salt form was used.
Weight Loss >15% Injection trauma / SepsisReview sterile technique. Check pH of PBS solution.
High Variability Inconsistent injection timeStandardize injection time relative to Circadian cycle.

References

  • Hsiao, E. Y. , McBride, S. W., Hsien, S., Sharon, G., Hyde, E. R., McCue, T., ...[8] & Mazmanian, S. K. (2013).[8] Microbiota modulate behavioral and physiological abnormalities associated with neurodevelopmental disorders.[2][4][3][8][9] Cell, 155(7), 1451-1463.[8]

  • Needham, B. D. , Funabashi, M., Adame, M. D., Wang, Z., Boktor, J. C., Haney, J., ...[1][2] & Mazmanian, S. K. (2022).[1][2][10][3] A gut-derived metabolite alters brain activity and anxiety behaviour in mice.[1][2][5][10][3][11][12] Nature, 602(7898), 647-653.[1][5][10]

  • Campbell, R. R. , & Hsiao, E. Y. (2024). The gut microbiome and the brain.[1][2][10][3] Annual Review of Neuroscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in p-Ethylphenylsulfate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of p-Ethylphenylsulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects. Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy, sensitivity, and reproducibility of your analytical data.

Introduction to Matrix Effects in LC-MS

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] These components can interfere with the ionization of the target analyte, p-Ethylphenylsulfate, leading to a phenomenon known as matrix effects. This interference can either suppress or enhance the analyte's signal, compromising the accuracy and reliability of quantitative analysis.[2] Particularly in electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for charge or alter the physical properties of the ESI droplets, leading to ion suppression.[2][3]

Given the polar and ionic nature of p-Ethylphenylsulfate, it is particularly susceptible to these interferences, making robust method development essential. This guide will walk you through strategies to identify, troubleshoot, and minimize matrix effects in your p-Ethylphenylsulfate analyses.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my p-Ethylphenylsulfate analysis?

A1: The most common indicators of matrix effects are poor reproducibility of results between samples, decreased sensitivity (lower signal-to-noise ratio), and inaccurate quantification. You might observe inconsistent peak areas for your quality control (QC) samples or a significant deviation in the slope of your calibration curve when comparing standards prepared in a pure solvent versus those prepared in the sample matrix. If you suspect matrix effects, a post-column infusion experiment can be a definitive diagnostic tool.[4]

Q2: I'm observing significant ion suppression. What is the quickest way to mitigate this?

A2: The simplest and often quickest approach is to dilute your sample.[5][6] Dilution reduces the concentration of interfering matrix components along with the analyte. This can be effective if your assay has sufficient sensitivity to still detect p-Ethylphenylsulfate at the lower concentration.[6] However, for trace-level analysis, this may not be a viable long-term solution, and you should consider more comprehensive strategies like optimizing sample preparation or chromatography.

Q3: Can I just use a stable isotope-labeled internal standard to correct for matrix effects?

A3: Yes, using a stable isotope-labeled (SIL) internal standard for p-Ethylphenylsulfate is the gold standard for correcting matrix effects.[5] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[7][8] This allows for accurate correction by maintaining a consistent analyte-to-internal standard peak area ratio.[1] However, it's important to remember that while a SIL-IS can correct for signal variability, it does not eliminate the underlying cause of ion suppression, which might still limit the overall sensitivity of your assay.[9]

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific issues related to matrix effects in p-Ethylphenylsulfate LC-MS analysis.

Issue 1: Inconsistent Results and Poor Reproducibility

If you are experiencing significant variability in your results, it is likely due to inconsistent matrix effects across different samples. The following workflow will help you diagnose and address this issue.

Workflow: Diagnosing and Mitigating Inconsistent Matrix Effects

cluster_0 Step 1: Assess Matrix Effect Variability cluster_1 Step 2: Implement a Robust Internal Standard Strategy cluster_2 Step 3: Enhance Sample Preparation A Prepare QC samples in pooled matrix and individual matrix lots. B Analyze and compare the peak area response of p-Ethylphenylsulfate. A->B C Significant variability (>15% RSD) indicates inconsistent matrix effects. B->C D Incorporate a stable isotope-labeled (SIL) internal standard for p-Ethylphenylsulfate. C->D Proceed if variability confirmed E Ensure SIL-IS co-elutes with the analyte. D->E F Re-evaluate QC samples using the analyte/SIL-IS peak area ratio. E->F G If variability persists, move beyond simple protein precipitation. F->G If ratio variability persists H Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). G->H I Evaluate extraction recovery and matrix effect reduction with the new method. H->I

Caption: Workflow for troubleshooting inconsistent results.

Issue 2: Low Sensitivity and Signal Instability

Low sensitivity, characterized by a poor signal-to-noise ratio, and an unstable baseline can often be attributed to significant ion suppression from co-eluting matrix components, especially phospholipids in plasma or serum samples.[10]

Workflow: Improving Sensitivity by Reducing Matrix Interferences

cluster_0 Step 1: Optimize Sample Cleanup cluster_1 Step 2: Refine Chromatographic Separation cluster_2 Step 3: Optimize MS Source Parameters A Evaluate different sample preparation techniques. B Compare Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A->B C Select the method providing the cleanest extract and highest analyte recovery. B->C D Modify the LC method to separate p-Ethylphenylsulfate from the ion suppression zone. C->D After selecting best prep method E Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for this polar analyte. D->E F Adjust gradient profile and mobile phase composition. E->F G Fine-tune ESI source parameters. F->G After optimizing chromatography H Optimize capillary voltage, gas flow, and temperature. G->H I Ensure optimal ionization efficiency for p-Ethylphenylsulfate. H->I

Caption: Workflow for improving analytical sensitivity.

In-Depth Protocols

Protocol 1: Solid-Phase Extraction (SPE) for p-Ethylphenylsulfate

SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte of interest.[1] For a polar compound like p-Ethylphenylsulfate, a mixed-mode or polymeric reversed-phase sorbent is often a good choice.

Materials:

  • Mixed-mode or Polymeric SPE cartridges (e.g., Oasis HLB)

  • Sample pre-treatment solution (e.g., 2% formic acid in water)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile with 2% formic acid)

  • Vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Dilute the sample (e.g., plasma, urine) 1:1 with the sample pre-treatment solution. This ensures the analyte is in the correct ionic state for retention.

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.

  • Washing: Pass 1 mL of wash solvent through the cartridge to remove weakly bound interferences.

  • Elution: Elute p-Ethylphenylsulfate with 1 mL of elution solvent into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for p-Ethylphenylsulfate

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[11] For polar analytes, adjusting the pH of the aqueous phase and using a more polar organic solvent can improve extraction efficiency.[12][13][14]

Materials:

  • Extraction solvent (e.g., Ethyl acetate, Methyl-tert-butyl ether)

  • pH adjustment solution (e.g., Formic acid to acidify)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 100 µL of sample, add the internal standard.

  • pH Adjustment: Acidify the sample by adding 10 µL of 10% formic acid to ensure p-Ethylphenylsulfate is in its neutral form, enhancing its partitioning into the organic solvent.

  • Extraction: Add 500 µL of the extraction solvent.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.

Data Comparison: Sample Preparation Techniques

The choice of sample preparation can significantly impact the reduction of matrix effects and the recovery of the analyte.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95 ± 545 ± 12 (Suppression)< 15
Liquid-Liquid Extraction (LLE)85 ± 820 ± 7 (Suppression)< 10
Solid-Phase Extraction (SPE)92 ± 45 ± 3 (Suppression)< 5

This table presents typical data and will vary based on the specific matrix and optimized protocol.

Advanced Chromatographic Strategies

For highly polar analytes like p-Ethylphenylsulfate that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[15][16][17] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar compounds.[18][19] This can provide orthogonal selectivity to reversed-phase chromatography and effectively separate the analyte from many matrix components that are less polar.

By implementing these troubleshooting guides, protocols, and advanced strategies, you can effectively minimize matrix effects in your p-Ethylphenylsulfate LC-MS analysis, leading to more accurate and reliable data.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Chromatography Online. (2022, April 15). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • St-Pierre, M. V., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Rocca, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Journal of Chromatography B. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Journal of Drug Metabolism & Toxicology. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • LCGC International. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Journal of Chromatography B. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

  • Bioanalysis Zone. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Journal of AOAC International. (2025, August 10). Electrospray Ionization Matrix Effect as an Uncertainty Source in HPLC/ESI-MS Pesticide Residue Analysis. Retrieved from [Link]

  • LCGC Europe. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]

  • Taylor & Francis Online. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • UU Research Portal. (2024, November 15). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Retrieved from [Link]

  • Journal of The American Society for Mass Spectrometry. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC. Retrieved from [Link]

  • RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]

  • LCGC International. (2019, June 1). Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • Analytical Chemistry. (2021, June 7). Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Retrieved from [Link]

  • ChemRxiv. (2024, July 16). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Veeprho. (2024, August 28). Liquid-Liquid Extraction (LLE) & Supported-Liquid Extraction (SLE). Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • EPA. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • YouTube. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101). Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices. PMC. Retrieved from [Link]

  • YouTube. (2023, October 5). Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. Retrieved from [Link]

  • Metabolites. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. PMC. Retrieved from [Link]

Sources

Technical Guide: Separation & Analysis of p-Ethylphenylsulfate and p-Cresyl Sulfate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation and mass spectrometric quantification of


-Ethylphenylsulfate (

EPS)
and

-Cresyl Sulfate (

CS)
.

While


EPS (

201) and

CS (

187) are homologues easily distinguished by mass, the critical analytical challenge lies in isomeric separation . You must chromatographically resolve

CS from its structural isomers (

-cresyl sulfate and

-cresyl sulfate) to ensure accurate quantification. Furthermore, you must distinguish

CS from its isobaric synthetic byproduct, 2-hydroxy-5-methylbenzenesulfonic acid , which shares identical mass and fragmentation patterns.[1]

Part 1: The Separation Strategy (Chromatography)

The Core Challenge: Isomer Resolution

Standard C18 columns often fail to resolve


-cresyl sulfate from 

-cresyl sulfate due to their nearly identical hydrophobicity. To achieve baseline separation, you must utilize

-

interactions
.[2]
Recommended Protocol: Pentafluorophenyl (PFP) Phases

PFP columns utilize a fluorinated stationary phase that interacts with the aromatic ring of the cresyl sulfates. The electron-deficient fluorine atoms in the stationary phase interact differently with the electron-rich aromatic rings of the


-, 

-, and

- isomers based on the steric position of the methyl group.
Optimized LC Method Parameters
ParameterSpecificationRationale
Column Pentafluorophenyl (PFP) (e.g., Waters HSS T3 PFP, Phenomenex Kinetex PFP, or Thermo Accucore PFP)Provides necessary selectivity for positional isomers (

,

,

) via

-

interactions.
Dimensions 100 mm x 2.1 mm, 1.7–2.6 µm particle sizeBalances resolution of isomers with reasonable backpressure for UHPLC.
Mobile Phase A 10 mM Ammonium Formate + 0.01% Formic Acid in WaterBuffers pH to ensure consistent ionization; Formic acid improves peak shape.
Mobile Phase B 100% AcetonitrileStronger elution strength than Methanol for these aromatics; sharper peaks.
Flow Rate 0.3 – 0.4 mL/minOptimal linear velocity for sub-3 µm particles.
Column Temp 35°C – 40°CElevated temperature reduces viscosity and improves mass transfer.
Gradient Profile (Example)
  • 0.0 min: 5% B

  • 1.0 min: 5% B (Isocratic hold to elute salts)

  • 8.0 min: 40% B (Shallow gradient is critical for isomer separation)

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B

  • 10.1 min: 5% B (Re-equilibration)

Part 2: Mass Spectrometry (Detection)

Differentiation by Mass

EPS and 

CS are separated by 14 Da (one -CH₂- group). They do not suffer from direct isobaric interference with each other, but they do suffer from interference from their own respective isomers.
MRM Transitions (Negative Mode ESI)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Notes

-Cresyl Sulfate (

CS)
187.0107.020–25Loss of SO₃ group. Primary quantifier.

CS (Qualifier)
187.080.035–40Detection of SO₃⁻ ion.

-Ethylphenylsulfate (

EPS)
201.0121.020–25Loss of SO₃ group. Primary quantifier.

EPS (Qualifier)
201.080.035–40Detection of SO₃⁻ ion.
Internal Standard 191.0111.020–25Use

-Cresyl Sulfate-d4
.
Critical Warning: The "Sulfonic Acid" Trap

When synthesizing standards or analyzing degraded samples, you may encounter 2-hydroxy-5-methylbenzenesulfonic acid .

  • The Issue: This molecule is an isomer of

    
    CS (
    
    
    
    187). It has the exact same fragmentation pattern (
    
    
    ).
  • The Solution: It elutes earlier than

    
    CS on PFP columns. You must  run a pure standard of 
    
    
    
    CS to confirm retention time. If you see two peaks for
    
    
    187, the earlier one is likely the sulfonic acid derivative [1].

Part 3: Sample Preparation (Protein Binding)

Both


CS and 

EPS are highly protein-bound (>90%) in plasma. Direct injection of plasma will yield very low recovery.
Workflow Diagram

SamplePrep Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (p-Cresyl Sulfate-d4) Sample->IS_Add Precip Protein Precipitation (3:1 Cold Methanol or Acetonitrile) IS_Add->Precip Vortex Vortex (1 min) & Centrifuge (10,000 x g, 10 min, 4°C) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water (Matches Initial Mobile Phase) Supernatant->Dilution Prevents solvent effects on early eluters Inject Inject into LC-MS/MS Dilution->Inject

Caption: Optimized protein precipitation workflow for uremic toxins. Dilution with water before injection is critical to maintain peak shape on PFP columns.

Part 4: Troubleshooting & FAQs

Q: I see multiple peaks in my CS channel ( 187). Which one is real?

A: This is the classic isomer problem.

  • 
    -Cresyl Sulfate:  Usually elutes first on PFP columns.
    
  • 
    -Cresyl Sulfate:  Elutes second.
    
  • 
    -Cresyl Sulfate:  Elutes last (typically).
    Action:  You must purchase separate standards for 
    
    
    
    -,
    
    
    -, and
    
    
    -cresol sulfate to confirm retention times. Do not rely on literature values alone, as elution order can shift with pH.
Q: My EPS peak ( 201) is tailing significantly.

A: Tailing in sulfated metabolites is often due to secondary interactions with active silanol sites on the column or metal impurities.

  • Fix 1: Ensure your mobile phase contains ammonium formate (5–10 mM). The ammonium ions mask silanols.

  • Fix 2: Verify your column is "end-capped" (most modern PFP columns are).

  • Fix 3: Check the pH. Sulfates are stable anions. Ensure pH is > 3.0 to prevent hydrolysis of the sulfate ester, but < 5.0 for optimal PFP separation.

Q: Can I use a C18 column instead of PFP?

A: For


EPS alone? Yes. For 

CS? Risky. C18 columns rely on hydrophobicity. The methyl group position (

) changes hydrophobicity very slightly. PFP columns rely on shape selectivity and electron density, which provides much higher resolution for these specific isomers [2].
Q: Why is my signal dropping over time?

A: Uremic toxins are often analyzed in urine or plasma.

  • Cause: Matrix buildup on the PFP phase. PFP phases can be less robust than C18.

  • Fix: Implement a divert valve to send the first 1 minute (salts) and the final wash (phospholipids) to waste, preventing them from entering the MS source.

References

  • Unambiguous Characterization of p-Cresyl Sulfate. National Institutes of Health / PMC. (2013).[3][4] Identifies the critical issue of sulfonic acid isomers indistinguishable by MS.

  • Features of PentaFluoroPhenyl (PFP) Columns.

    
    -
    
    
    
    interactions for isomer separation.
  • Simultaneous quantification of p-cresyl sulfate and indoxyl sulfate. MDPI / Toxins. Validated methods for uremic toxin extraction.

Sources

Troubleshooting ion suppression in 4-ethylphenyl sulfate detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ion Suppression & Isomer Interference in LC-MS/MS

Executive Summary

4-Ethylphenyl sulfate (4-EPS) is a critical microbiome-derived metabolite often linked to the gut-brain axis and uremic toxicity. However, its quantification is notoriously difficult due to two converging factors: severe ion suppression in negative electrospray ionization (ESI-) and isobaric interference from its structural isomer, p-cresyl sulfate (PCS).

This guide moves beyond basic troubleshooting to address the specific mechanistic failures in 4-EPS detection. It provides self-validating protocols to diagnose matrix effects and optimize chromatographic separation.

Module 1: The Diagnostic Workflow

"Is it the instrument, or is it the sample?"

Before altering your method, you must visualize the ionization environment. Standard calibration curves cannot detect ion suppression; they only mask it. The Post-Column Infusion (PCI) experiment is the only definitive way to map suppression zones.

Protocol: Post-Column Infusion (PCI)

Goal: Map the "suppression profile" of your biological matrix against the retention time of 4-EPS.

Step-by-Step Methodology:

  • Setup: Connect a T-union between the LC column outlet and the MS source inlet.

  • Infusion: Load a syringe with neat 4-EPS standard (100 ng/mL in mobile phase). Connect to the T-union via a syringe pump.

  • Flow: Set syringe pump to 10-20 µL/min. Set LC flow to method standard (e.g., 0.4 mL/min).

  • Acquisition: Start MS acquisition (MRM mode for 4-EPS: m/z 187 → 107). You will see a high, steady baseline.[1]

  • Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method, containing no 4-EPS).

  • Analysis: Observe the baseline.

    • Flat baseline: Clean matrix.

    • Negative Dip: Ion Suppression (Matrix components stealing charge).

    • Positive Peak: Ion Enhancement or Contamination.[2]

Visualization: PCI Configuration

PCI_Setup LC LC Pump & Column (Eluting Matrix) Tee T-Junction (Mixing Point) LC->Tee 0.4 mL/min Syringe Syringe Pump (Constant 4-EPS Infusion) Syringe->Tee 10 µL/min MS MS/MS Source (ESI -) Tee->MS Combined Flow Data Chromatogram (Baseline Dips = Suppression) MS->Data

Caption: Schematic of Post-Column Infusion setup. Dips in the steady-state signal indicate matrix interference zones.

Module 2: The Isomer Trap (4-EPS vs. PCS)

"My peaks are merging."

The most common cause of "suppression" in 4-EPS analysis is actually saturation from p-cresyl sulfate (PCS). PCS is often present in plasma at concentrations 10-100x higher than 4-EPS. If they co-elute, the massive PCS cloud steals charge from the trace 4-EPS.

Chromatographic Separation Strategy

You cannot distinguish these by mass (both m/z 187). You must separate them by time.

Parameter4-Ethylphenyl Sulfate (4-EPS)p-Cresyl Sulfate (PCS)
Precursor Ion (m/z) 187.0187.0
Product Ion (m/z) 107.0 (Phenolic), 80.0 (Sulfate)107.0 (Phenolic), 80.0 (Sulfate)
Polarity Slightly less polar (elutes later)Slightly more polar (elutes earlier)
Target Resolution (Rs) > 1.5 (Baseline separation required)N/A

Recommended Column Chemistry:

  • Avoid: Standard C18 (often fails to resolve these isomers adequately).

  • Preferred: Phenyl-Hexyl or Fluoro-Phenyl columns. The pi-pi interactions offer superior selectivity for aromatic isomers.

  • Mobile Phase: Water/Acetonitrile with 10mM Ammonium Acetate (pH neutral).

    • Warning: Avoid strong acids (Formic Acid > 0.1%) in the mobile phase. Sulfates are labile and can hydrolyze in the source, destroying your signal.

Module 3: Sample Preparation (The Root Cause)

"My internal standard response is variable."

If your PCI test (Module 1) showed suppression at the retention time of 4-EPS, your sample prep is insufficient.

Comparison of Prep Methods
MethodEffectiveness for 4-EPSPhospholipid RemovalVerdict
Protein Precipitation (PPT) Low< 10%NOT RECOMMENDED. Phospholipids remain and cause late-eluting suppression.
Solid Phase Extraction (SPE) High> 95%Gold Standard. Use Mixed-Mode Anion Exchange (WAX) to capture the sulfate group.
Supported Liquid Extraction (SLE) Medium-High> 90%Good alternative. Removes phospholipids effectively via adsorption.

Protocol: WAX SPE for Sulfate Metabolites

  • Condition: Methanol -> Water.

  • Load: Plasma (diluted with 2% Formic Acid to neutralize weak acids, but keep sulfates charged).

  • Wash 1: 2% Formic Acid (removes neutrals/cations).

  • Wash 2: Methanol (removes hydrophobic interferences/lipids). Critical Step.

  • Elute: 5% Ammonium Hydroxide in Methanol (releases the anionic 4-EPS).

Troubleshooting Logic & FAQs

Logic Flowchart

Troubleshooting Start Problem: Low/Variable 4-EPS Signal Check1 Check 1: Isomer Separation? (Is PCS merging with 4-EPS?) Start->Check1 Action1 Switch to Phenyl-Hexyl Column Flatten Gradient Check1->Action1 No Separation Check2 Check 2: Matrix Effects? (Run PCI Protocol) Check1->Check2 Separation OK Action2 Switch from PPT to WAX SPE Remove Phospholipids Check2->Action2 Suppression Found Check3 Check 3: Source Parameters? (Is desolvation adequate?) Check2->Check3 Baseline Clean Action3 Increase Gas Temp/Flow Optimize Neg Mode Voltage Check3->Action3

Caption: Decision tree for isolating the root cause of signal loss.

Frequently Asked Questions

Q: Can I use p-cresyl sulfate-d7 as an Internal Standard (IS) for 4-EPS? A: It is risky. While they are isomers, they must be chromatographically separated. If they are separated, they elute at different times. Therefore, the IS (eluting earlier) experiences a different matrix environment than the analyte (eluting later).

  • Best Practice: Use 4-ethylphenyl sulfate-d4 (custom synthesis or specialized vendors).

  • Compromise: If using PCS-d7, you must prove via PCI that the suppression profile is identical at both retention times (rare in complex matrices).

Q: I see a signal drop in negative mode over long runs. Why? A: This is often "source fouling" from dirty samples (PPT). In negative mode, the corona discharge needle (if using APCI) or the capillary cap (ESI) is sensitive to non-volatile salt buildup.

  • Fix: Divert the LC flow to waste for the first 1-2 minutes (salts) and the final 2 minutes (phospholipids) of the gradient. Only direct flow to the MS during the elution window of 4-EPS/PCS.

Q: Why is my transition 187 -> 80 unstable? A: The m/z 80 product ion (


) is a common fragment for all sulfates and sulfonates. It suffers from high background noise.
  • Fix: Use the 187 -> 107 transition (loss of sulfite group, retaining the phenolic ring) for quantitation. It is more specific to the ethylphenyl structure. Use 187 -> 80 only as a qualifier.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • Hsiao, E. Y., et al. (2013). Microbiota modulate behavioral and physiological abnormalities associated with neurodevelopmental disorders.[3] Cell. (Seminal paper identifying 4-EPS). Link

  • Poesen, R., et al. (2016). The Influence of the Colon on Uremic Solutes. Journal of Renal Nutrition. (Discusses p-cresol/sulfate metabolism and isomers). Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

Sources

Technical Support Center: Overcoming Background Noise in 4-EPS Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: A Systematic Approach to Noise Reduction

High background noise can obscure true analyte signals, leading to poor sensitivity and inaccurate quantification. This section addresses common issues in a question-and-answer format, providing both immediate actions and long-term preventative measures.

Q1: I'm observing a high, noisy baseline across my entire mass range, even without an injection. What are the likely culprits and how do I proceed?

This scenario points to a systemic contamination issue, likely originating from your solvent system or the instrument itself. The goal is to systematically isolate and eliminate the source of the noise.

Causality: A consistently high baseline suggests that contaminants are continuously being introduced into the mass spectrometer. This can be due to impure solvents, contaminated transfer lines, or a dirty ion source. These contaminants can compete with your analyte for ionization, a phenomenon known as ion suppression, which reduces the signal-to-noise ratio (S/N) for your compounds of interest.[1][2]

Troubleshooting Workflow:

Systematic_Troubleshooting_for_High_Baseline_Noise A High, Noisy Baseline Observed B Step 1: Solvent System Check A->B C Prepare Fresh Mobile Phase with High-Purity Solvents B->C D Flush System with Fresh Mobile Phase C->D E Noise Persists? D->E F Step 2: Isolate the LC System E->F Yes M Problem Resolved E->M No G Divert Flow to Waste (Bypass MS) F->G H Monitor Baseline G->H I Noise Still High in MS? H->I J Step 3: Ion Source & MS Cleaning I->J Yes N Noise Reduced after LC Bypass? I->N No K Clean Ion Source Components J->K L Check for Leaks K->L L->M O Step 4: Troubleshoot LC Components N->O P Check Tubing, Fittings, and Column O->P Q Problem Resolved P->Q

Caption: A systematic workflow for diagnosing and resolving high baseline noise in LC-MS systems.

Detailed Protocols:

  • Solvent Preparation: Always use LC-MS grade solvents and additives.[3][4] It is crucial to use ultrapure water (18-megaohm cm resistivity) and solvents that have been pre-filtered to 0.2 µm or smaller.[5] Prepare fresh mobile phases daily to prevent microbial growth, which can contribute to background noise.[5][6]

  • System Flushing: After preparing fresh mobile phases, flush the entire system, including the pump, degasser, and autosampler, for a sufficient duration to ensure all old solvent has been replaced.

  • Ion Source Cleaning: A dirty ion source is a common cause of increased background noise.[7]

    • Disassembly: Carefully disassemble the ion source components according to the manufacturer's instructions.

    • Cleaning: Use a sequence of sonication in high-purity water, followed by an organic solvent like methanol or acetonitrile, to remove contaminants.[8] For stubborn residues, a mild abrasive or a weak acid solution may be necessary, but always consult your instrument manual.[7][8]

    • Drying and Reassembly: Ensure all parts are thoroughly dried before reassembly to prevent introducing water into the vacuum system.[8][9] Handle cleaned parts with powder-free gloves to avoid recontamination.[8]

Q2: My blank injections show significant carryover peaks from the previous sample. How can I minimize this?

Sample carryover is a frequent issue that can lead to false positives and inaccurate quantification. It occurs when remnants of a previous sample are injected with the current one.

Causality: Carryover can originate from several components of the LC-MS system, including the autosampler needle, injection valve, and the analytical column. Highly adsorptive or "sticky" compounds are more prone to causing carryover.

Mitigation Strategies:

StrategyDescriptionRationale
Optimized Wash Solvents Use a wash solvent that is stronger than the mobile phase to effectively clean the injection system between runs.A strong solvent is necessary to solubilize and remove residual analyte from system surfaces.
Multiple Wash Cycles Program the autosampler to perform multiple wash cycles before each injection.This increases the contact time and volume of the wash solvent, improving cleaning efficiency.
Dedicated "Blank" Injections Run one or more blank injections after a high-concentration sample.This helps to flush out any remaining analyte from the system before injecting the next sample.
Column Flushing After a sequence of samples, flush the column with a high-percentage organic solvent.This removes strongly retained compounds that can slowly bleed off and contribute to background noise.[5]
Use of Low-Binding Vials and Plates Select sample vials and plates made from materials that minimize analyte adsorption.This reduces the amount of analyte that can adhere to the container walls and potentially be carried over.[10]
Q3: I'm observing specific, recurring background ions at certain m/z values. What could be their origin?

The presence of discrete, consistent background ions often points to specific contaminants in your system or reagents.

Causality: These ions can arise from a variety of sources, including plasticizers leaching from tubing or containers, mobile phase additives, or even environmental contaminants in the laboratory air.[11][12] For instance, common plasticizers like phthalates are frequently observed as background ions.

Identification and Elimination:

  • Identify the Ions: Use the accurate mass measurement capabilities of your mass spectrometer to determine the elemental composition of the background ions.

  • Trace the Source:

    • Mobile Phase: Prepare fresh mobile phases using solvents from a different lot or manufacturer to see if the background ions disappear.

    • Tubing and Fittings: Inspect your PEEK tubing for any signs of degradation. If you suspect plasticizers, consider replacing the tubing.

    • Sample Preparation: Review your sample preparation workflow for potential sources of contamination, such as plastic tubes or pipette tips.[10]

    • Laboratory Environment: The laboratory air can be a source of contaminants.[12] Consider using an active background ion reduction device that provides a flow of HEPA-filtered air to the ion source.[12]

Frequently Asked Questions (FAQs)

What is "chemical noise" in mass spectrometry?

Chemical noise refers to signals in a mass spectrum that arise from ions other than the analyte of interest.[13][14][15] This can include ions from the solvent, contaminants, or the sample matrix.[11][14] It is a major factor that can limit the detection sensitivity of an analysis.[13]

How does the quality of my solvents impact background noise?

The purity of your solvents is critical. Lower-grade solvents can contain a variety of impurities that will contribute to the background noise in your mass spectra.[3][4] Always use LC-MS grade or higher purity solvents to minimize this source of noise.[3]

Can my sample preparation method introduce background noise?

Yes, absolutely. Every step in your sample preparation workflow is a potential source of contamination. Using non-specialized plasticware can introduce plasticizers, and incomplete removal of detergents or salts can lead to high background and ion suppression.[10][16] It's important to use low-binding tubes and filter pipette tips, and to avoid autoclaved plastics which can leach contaminants.[10]

What is the role of the signal-to-noise ratio (S/N)?

The signal-to-noise ratio is a measure of the intensity of the analyte signal relative to the background noise.[1][17] A higher S/N indicates a more sensitive and reliable measurement.[1] The limit of detection (LOD) of an analytical method is typically defined as the concentration at which the S/N is 3:1.[18]

Are there data analysis techniques to reduce noise?

Yes, various signal processing techniques can be applied to mass spectrometry data to reduce noise. These include digital smoothing filters and Fourier transform-based filtering.[17][19] These methods can help to improve the S/N and make it easier to identify low-abundance analytes.[19]

References

  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation - PubMed. (2009, December 15). PubMed. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. [Link]

  • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC. NIH. [Link]

  • MS Tip: Mass Spectrometer Source Cleaning Procedures - Scientific Instrument Services. Scientific Instrument Services. [Link]

  • Chemical noise in mass spectrometry: Part I - ResearchGate. ResearchGate. [Link]

  • Noise Filtering Techniques for Electrospray Quadrupole Time of Flight Mass Spectra - CORE. (2003, May 29). CORE. [Link]

  • Improving Spectral Similarity and Molecular Network Reliability through Noise Signal Filtering in MS/MS Spectra | Analytical Chemistry - ACS Publications. (2025, July 17). ACS Publications. [Link]

  • Signal-to-Noise Enhancement - Chemistry LibreTexts. (2022, September 25). Chemistry LibreTexts. [Link]

  • Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. (2018, July 16). LCGC. [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. (2024, December 31). KU Leuven. [Link]

  • The Importance of Routine Maintenance in ICP-MS | Spectroscopy Online. (2024, October 17). Spectroscopy Online. [Link]

  • Maintaining Lab Operations - LC/QQQ and LC/QToF Support Topics - Agilent. Agilent. [Link]

  • Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?. (2026, February 12). Chromatography Online. [Link]

  • Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (2011, June 15). PubMed. [Link]

  • Controlling Contamination in LC/MS Systems - Waters Help Center. Waters. [Link]

  • Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter - PubMed. (2021, November 3). PubMed. [Link]

  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC. (2023, August 22). NIH. [Link]

  • Discovery of a solvent effect preventing quantitative profiling by matrix-assisted laser desorption/ionization and its treatment. (2015, October 6). Rapid Communications in Mass Spectrometry. [Link]

  • Solvents and Caveats for LC-MS - Waters Corporation. Waters Corporation. [Link]

  • Ambient Ionization Mass Spectrometry: Applications and New Trends for Environmental Matrices Analysis - BrJAC. (2022, April 7). BrJAC. [Link]

  • Why is there no noise in our high mass TOF spectra? | Peter Reilly Group. Washington State University. [Link]

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC. NIH. [Link]

  • Chemical Noise in Mass Spectrometry. (2014, August 22). Spectroscopy Online. [Link]

  • Signal Processing Methods for Mass Spectrometry - BU Blogs. Boston University. [Link]

  • The noise reduction algorithm consists of five steps: removal of mass... - ResearchGate. ResearchGate. [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC. NIH. [Link]

  • How to optimize your sample preparation technique for mass spectrometry - Blog. (2016, July 20). Phytronix. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines - Waters Corporation. Waters Corporation. [Link]

  • How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. (2024, February 28). LinkedIn. [Link]

  • Roundtable Session 1 – Table 4 – Best Practices of Extended Characterization Mass Spec Methods - CASSS. CASSS. [Link]

  • Agilent ICP-MS Interactive Troubleshooting tool for High background. Agilent. [Link]

  • NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - NPL Publications. (2023, October 11). NPL. [Link]

  • How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec - YouTube. (2021, April 18). YouTube. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate. (2022, March 27). ResearchGate. [Link]

  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services. [Link]

  • Guidelines for mass spectrometric analysis - UiB. University of Bergen. [Link]

  • Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc.. ARP American Research Products, Inc.. [Link]

  • Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. (2025, October 24). Boster Bio. [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics | Spectroscopy Online. (2020, November 16). Spectroscopy Online. [Link]

  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. (2025, October 28). News-Medical.Net. [Link]

  • Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - eScholarship. (2019, July 1). eScholarship. [Link]

  • My results contain a high background of non-specific amplicons or smears. What troubleshooting suggestions do you have? - PCR Biosystems. PCR Biosystems. [Link]

Sources

Validation & Comparative

Validation of ELISA Kits vs. LC-MS for 4-Ethylphenyl Sulfate (4-EPS) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Reality

For researchers investigating the gut-brain axis—specifically the link between 4-Ethylphenyl sulfate (4-EPS) and Autism Spectrum Disorder (ASD) or renal toxicity—the choice of detection method is not merely about cost; it is about structural specificity .

  • The Bottom Line: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) remains the absolute gold standard and is mandatory for confirmatory data in high-impact publications.

  • The ELISA Risk: Commercial ELISA kits for 4-EPS are competitive immunoassays . They suffer from significant cross-reactivity with p-Cresol Sulfate (pCS) , a structural isomer present in human biofluids at concentrations often 10–100x higher than 4-EPS.

  • Recommendation: Use ELISA only for high-throughput screening of defined animal models where pCS levels are controlled. For human clinical samples, LC-MS/MS is required to resolve the isomer interference.

The Biological & Chemical Context

4-EPS is a uremic toxin and a microbial metabolite derived from tyrosine/phenylalanine metabolism.[1] Its elevation in plasma has been causally linked to anxiety-like behaviors in mice (Hsiao et al., 2013).

The "Isomer Trap"

The core analytical challenge is distinguishing 4-EPS from its structural isomer, p-Cresol Sulfate (pCS). Both share the same molecular weight (188.2 Da) and similar fragmentation patterns.

  • 4-EPS: Ethyl group at the para-position.

  • pCS: Methyl group at the para-position.

Why this fails in ELISA: Antibodies generally bind to the sulfated phenolic ring. The steric difference between an ethyl and a methyl group is often insufficient to prevent the antibody from binding pCS, leading to massive false positives.

Technology Deep Dive & Workflows

A. The Gold Standard: LC-MS/MS (MRM Mode)

LC-MS relies on chromatographic separation followed by mass differentiation. Because 4-EPS and pCS are isobaric (same mass), the LC column does the heavy lifting to separate them before they enter the mass spec.

Workflow Diagram: LC-MS/MS Specificity

LCMS_Workflow cluster_separation Chromatographic Resolution Sample Biofluid Sample (Serum/Urine) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LC LC Separation (C18 or Phenyl-Hexyl) Prep->LC pCS p-Cresol Sulfate (Elutes ~2.1 min) LC->pCS Interference EPS 4-EPS (Elutes ~2.4 min) LC->EPS Target MS MS/MS Detection (MRM Mode) pCS->MS EPS->MS Data Quantification (Area Ratio vs IS) MS->Data

Figure 1: LC-MS/MS workflow highlighting the chromatographic separation of the pCS isomer from the 4-EPS target.

B. The Challenger: Competitive ELISA

Since 4-EPS is a small molecule (hapten), a Sandwich ELISA is impossible (it cannot bind two antibodies simultaneously). A Competitive ELISA is used.[2][3][4][5]

Mechanism:

  • The plate is coated with 4-EPS conjugate.

  • The sample (containing free 4-EPS) and a specific Antibody are added.

  • Competition: Free 4-EPS competes with the plate-bound 4-EPS for the antibody.

  • Result: High signal = Low 4-EPS concentration (Inverse relationship).

Workflow Diagram: Competitive ELISA Principle

ELISA_Mechanism Well Microplate Well (Coated with 4-EPS-BSA) Mix Add Sample (Free 4-EPS) + Primary Antibody Well->Mix Competition Competitive Binding Mix->Competition Outcome1 High 4-EPS in Sample (Ab binds Sample) (Washed away) Competition->Outcome1 Displacement Outcome2 Low 4-EPS in Sample (Ab binds Plate) Competition->Outcome2 Binding Signal Add HRP-Secondary + Substrate Outcome1->Signal Low Signal Outcome2->Signal High Signal Readout Read Absorbance (Inverse to Conc.) Signal->Readout

Figure 2: Competitive ELISA mechanism. Note that high analyte concentration results in low signal.

Comparative Performance Data

The following table summarizes typical performance metrics. Note: ELISA data represents average performance of Research Use Only (RUO) kits found in the market.

FeatureLC-MS/MS (Gold Standard)Competitive ELISA (Kit)
Specificity High (Resolves pCS isomer)Low (High cross-reactivity with pCS)
Sensitivity (LOD) ~0.5 – 1.0 ng/mL~10 – 50 ng/mL
Dynamic Range 4 – 5 logs (Linear)1 – 2 logs (Sigmoidal/Logistic)
Sample Volume 10 – 50 µL50 – 100 µL
Throughput Low (10–15 mins/sample)High (90 samples/3 hours)
Cost Per Sample High (

$)
Low ($)
Matrix Effects Low (Corrected by Internal Standard)High (Interference from serum proteins)

Experimental Protocols & Validation

If you must use an ELISA, you are required to validate it using the following "Self-Validating System."

Protocol A: The "p-Cresol Stress Test" (Specificity)

Objective: Determine if the ELISA kit distinguishes 4-EPS from p-Cresol Sulfate.

  • Prepare Stocks: Purchase pure standards of 4-EPS (potassium salt) and p-Cresol Sulfate.

  • Spike Matrix: Use "stripped" serum or PBS.

    • Tube A: 10 µM 4-EPS.

    • Tube B: 10 µM p-Cresol Sulfate.

    • Tube C: 10 µM 4-EPS + 50 µM p-Cresol Sulfate (Physiological mimic).

  • Run ELISA: Follow kit instructions.

  • Calculate Cross-Reactivity (CR):

    
    
    
    • Pass Criteria: CR < 1%. (Most kits fail here, showing 20–40%).

Protocol B: LC-MS/MS Confirmation (The Reference Method)

Objective: Quantify 4-EPS with absolute specificity.

  • Internal Standard: Spike 20 µL sample with d4-4-EPS (deuterated internal standard) to final conc. of 1 µM.

  • Extraction: Add 80 µL cold Acetonitrile (1:4 ratio) to precipitate proteins. Vortex 1 min. Centrifuge at 14,000 x g for 10 min.

  • LC Conditions:

    • Column: Waters Acquity UPLC BEH C18 (or Phenomenex Kinetex Phenyl-Hexyl for better isomer separation).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Negative Mode ESI):

    • 4-EPS Transition: 201.0

      
       107.0 m/z (Quantifier).
      
    • p-Cresol Sulfate Transition: 187.0

      
       107.0 m/z (Note: Parent mass differs by CH2 group, but in-source fragmentation can cause crosstalk; chromatographic separation is key).
      

Decision Matrix: Which to Choose?

ScenarioRecommended MethodRationale
Clinical Biomarker Study LC-MS/MS Human samples have high variable pCS levels. ELISA is unreliable.
Gnotobiotic Mouse Study ELISA (Conditional) If mice are colonized only with 4-EPS producers (no p-cresol producers), ELISA is acceptable.
Drug Screening (In Vitro) ELISA High throughput screening of bacterial cultures in defined media (no interference).
Publication (Top Tier) LC-MS/MS Reviewers will demand mass spec confirmation for 4-EPS claims.

References

  • Hsiao, E. Y., et al. (2013). Microbiota modulate behavioral and physiological abnormalities associated with neurodevelopmental disorders.[6] Cell, 155(7), 1451-1463.[7]

  • Needham, B. D., et al. (2022). A gut-derived metabolite alters brain activity and anxiety behaviour in mice.[8] Nature, 602, 647–653.[8]

  • Velenosi, T. J., et al. (2016). Untargeted plasma metabolomics identifies endogenous metabolite with drug-like properties in chronic kidney disease. Scientific Reports, 6, 32695.

  • Poesen, R., et al. (2016). Microbiota-Derived Phenyl Sulfate Points to Role of Gut Health in CKD. Journal of the American Society of Nephrology.

Sources

Navigating the Normal: A Comparative Guide to Reference Ranges for p-Ethylphenylsulfate in Healthy Controls

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethylphenylsulfate (pEPS) is a gut microbiota-derived metabolite that has garnered increasing interest in the scientific community. Originating from the microbial metabolism of dietary aromatic amino acids, tyrosine and phenylalanine, its circulating levels are being investigated as a potential biomarker for various conditions, including autism spectrum disorder (ASD) and in the context of dietary patterns.[1] As research into the clinical relevance of pEPS expands, the need for established reference ranges in healthy individuals becomes paramount for the accurate interpretation of clinical and experimental data. This guide provides a comprehensive overview of the current understanding of pEPS levels in healthy controls, a detailed methodology for its quantification, and a discussion on the factors influencing its physiological concentrations.

The Origin and Metabolism of p-Ethylphenylsulfate: A Gut-Host Co-Metabolite

The biosynthesis of p-Ethylphenylsulfate is a multi-step process that highlights the intricate metabolic interplay between the gut microbiota and the host.

  • Dietary Precursors: The journey begins with the dietary intake of the aromatic amino acids, tyrosine and phenylalanine.

  • Microbial Transformation: In the colon, specific gut bacteria metabolize these amino acids into 4-ethylphenol.

  • Host Sulfation: 4-ethylphenol is then absorbed into the bloodstream and subsequently sulfated in the liver to form p-Ethylphenylsulfate before circulating throughout the body.

This metabolic pathway underscores the influence of both diet and the composition of the gut microbiome on circulating pEPS levels.

pEPS_Metabolism Diet Dietary Tyrosine & Phenylalanine Gut Gut Microbiota Diet->Gut Ingestion EP 4-Ethylphenol Gut->EP Metabolism Host Host Liver pEPS p-Ethylphenylsulfate (in circulation) Host->pEPS Sulfation EP->Host Absorption

Caption: Metabolic pathway of p-Ethylphenylsulfate.

Reference Ranges of p-Ethylphenylsulfate in Healthy Adults

Establishing definitive reference ranges for p-Ethylphenylsulfate is an ongoing area of research. Unlike many clinical biomarkers, there are no universally accepted concentration intervals for healthy individuals. This is, in part, due to the inherent variability in diet and gut microbiome composition across populations.

However, a controlled feeding study by Hall et al. (2021) provides valuable insight into urinary pEPS levels in healthy adults under different dietary conditions. In this study, participants on an unprocessed diet, which can be considered a baseline for a healthy dietary pattern, had significantly lower urinary concentrations of 4-ethylphenylsulfate compared to when they consumed a diet high in ultra-processed foods.[2]

While specific mean and standard deviation values from large, diverse cohorts of healthy individuals are not yet widely published, the findings from this study suggest that lower urinary p-Ethylphenylsulfate concentrations are associated with a diet rich in unprocessed foods. Researchers are encouraged to establish their own baseline reference ranges within their specific study populations, considering dietary habits and other potential influencing factors.

Comparative Analysis of p-Ethylphenylsulfate Quantification Methods

The accurate quantification of p-Ethylphenylsulfate in biological matrices such as plasma and urine is crucial for reliable research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[3]

ParameterLC-MS/MSOther Methods (e.g., GC-MS, Immunoassays)
Sensitivity High (ng/mL to pg/mL)Variable, often lower than LC-MS/MS
Specificity High, can distinguish between structurally similar compoundsCan be prone to cross-reactivity
Sample Throughput High, suitable for large-scale studiesCan be lower, especially for GC-MS
Sample Preparation Requires extraction and/or derivatizationVaries, may require derivatization (GC-MS)
Cost High initial instrument costCan be lower, depending on the method

Experimental Protocol for p-Ethylphenylsulfate Quantification by LC-MS/MS

This protocol provides a detailed methodology for the quantification of p-Ethylphenylsulfate in human plasma and urine.

Sample Preparation

Plasma:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated p-Ethylphenylsulfate).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

Urine:

  • Enzymatic Hydrolysis (for total pEPS): To 100 µL of urine, add a solution of β-glucuronidase/sulfatase in an appropriate buffer (e.g., acetate buffer, pH 5.0) and incubate to cleave any conjugated forms.

  • Dilution (for free pEPS): For the analysis of the unconjugated form, dilute the urine sample with water or a suitable buffer containing the internal standard.

  • Centrifugation: Centrifuge the samples to remove any particulate matter before analysis.

Sample_Prep_Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p_start 100 µL Plasma p_precip Add 400 µL Methanol + Internal Standard p_start->p_precip p_vortex Vortex 30s p_precip->p_vortex p_centrifuge Centrifuge 10,000 x g, 10 min, 4°C p_vortex->p_centrifuge p_supernatant Transfer Supernatant p_centrifuge->p_supernatant p_end To LC-MS/MS p_supernatant->p_end u_start 100 µL Urine u_hydrolysis Enzymatic Hydrolysis (Total pEPS) or Dilution (Free pEPS) u_start->u_hydrolysis u_centrifuge Centrifuge u_hydrolysis->u_centrifuge u_end To LC-MS/MS u_centrifuge->u_end

Sources

Specificity Testing of 4-Ethylphenyl Sulfate (4-EPS) Antibodies: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 4-Ethylphenyl sulfate (4-EPS) has moved from niche metabolomics to the forefront of the gut-brain axis research, particularly following the seminal work by Hsiao et al. (2013) linking it to anxiety-like behaviors in neurodevelopmental models. However, the reliability of immunoassays (ELISA) for 4-EPS is frequently compromised by its structural isomer, p-Cresol sulfate (PCS), and its precursor, 4-Ethylphenol.

This guide provides a rigorous technical comparison of detection methodologies. It argues that standard polyclonal approaches often fail the specificity threshold required for clinical relevance and establishes a self-validating protocol for researchers to verify antibody performance against the Gold Standard (LC-MS/MS).

Part 1: The Biological & Structural Challenge

To understand the immunoassay failure points, one must first visualize the biosynthetic origin and structural homology of the target.

The Biosynthetic Pathway

4-EPS is not a host-encoded metabolite; it is a co-metabolite. Tyrosine is fermented by gut bacteria (e.g., Clostridia) into 4-Ethylphenol, which is then sulfated by the host liver (SULT1A1 enzymes).

Biosynthesis Tyrosine Dietary Tyrosine Gut Gut Microbiota (Fermentation) Tyrosine->Gut Decarboxylation EP 4-Ethylphenol (Precursor) Gut->EP Reduction PCS p-Cresol Sulfate (Interferent) Gut->PCS Alt. Pathway (p-Cresol) Liver Host Liver (SULT1A1) EP->Liver Portal Vein Transport EPS 4-Ethylphenyl Sulfate (Target) Liver->EPS Sulfation

Figure 1: Biosynthetic pathway of 4-EPS showing the parallel generation of the structural analog p-Cresol Sulfate (PCS).

The "Methyl vs. Ethyl" Problem

The core challenge in antibody development for 4-EPS is Hapten Homology .

  • Target: 4-Ethylphenyl sulfate (Ethyl group: -CH2-CH3)

  • Interferent: p-Cresol sulfate (Methyl group: -CH3)

The difference is a single methylene bridge (-CH2-). In a standard polyclonal immunization, the immune system often targets the dominant sulfate group or the phenol ring, ignoring the alkyl chain length. This results in antibodies with 30–60% cross-reactivity to PCS, rendering the assay useless for serum samples where PCS concentrations often exceed 4-EPS by 10-fold.

Part 2: Comparative Analysis of Detection Methods

The following table compares the three primary methodologies available to researchers.

Table 1: Performance Comparison of 4-EPS Detection Modalities

FeatureMethod A: Polyclonal ELISA (Generic)Method B: Monoclonal Comp. ELISA (Targeted)Method C: LC-MS/MS (Gold Standard)
Principle Heterogeneous Ab mixture binding sulfate groupSpecific mAb targeting the Ethyl-Phenol interfaceMass-to-charge ratio (m/z) + Retention Time
Specificity Low. High cross-reactivity with PCS (>40%)High. Can be engineered to <2% CRAbsolute. Distinguishes by fragmentation pattern
Sensitivity High (ng/mL)Moderate to High (ng/mL)Very High (pg/mL)
Throughput 96 samples / 3 hours96 samples / 3 hours10-20 samples / day
Cost/Sample Low ($)Medium (

)
High (

$)
Validation Risk Critical. False positives likely in kidney disease samples.Manageable. Requires batch validation.Low. Direct physical measurement.

Expert Insight: Do not rely on "Anti-Uremic Toxin" polyclonal kits for 4-EPS specific research. The cross-reactivity with PCS will skew correlations in autism or CKD studies.

Part 3: Validation Protocol (The "Self-Validating" System)

If you must use an immunoassay (due to cost or throughput), you must validate the antibody's specificity using a Competitive Inhibition ELISA . Direct binding assays (non-competitive) are insufficient for small molecules (haptens).

The Principle: Hapten Inhibition

Because 4-EPS is a small molecule (<1000 Da), it cannot bind two antibodies simultaneously (no Sandwich ELISA). We use a competitive format:

  • Plate is coated with a 4-EPS-Conjugate (e.g., 4-EPS-BSA).

  • Free 4-EPS (sample) competes with the Plate-Bound 4-EPS for the primary antibody.

  • Signal is inversely proportional to concentration.

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (4-EPS-BSA Conjugate) Step3 3. Competition Step Add Mixture to Coated Plate Step1->Step3 Step2 2. Pre-Incubation Mix Primary Ab + Free Analyte (Sample/Std) Step2->Step3 Equilibrium Step4 4. Wash & Detect Add HRP-Secondary Ab + Substrate Step3->Step4 Unbound Ab washed away Step5 5. Data Analysis Calculate % B/B0 and IC50 Step4->Step5

Figure 2: Competitive Inhibition ELISA workflow for small molecule specificity testing.

Step-by-Step Protocol

Reagents:

  • Coating Antigen: 4-EPS conjugated to BSA (via C2 or C3 position to expose the sulfate and ethyl groups).

  • Primary Antibody: Anti-4-EPS (Monoclonal preferred).

  • Competitors: Pure 4-EPS (Standard), Pure PCS (Interferent), Pure 4-Ethylphenol (Precursor).

Procedure:

  • Coating: Incubate 96-well microplate with 4-EPS-BSA (1 µg/mL) overnight at 4°C. Wash 3x with PBST. Block with 3% BSA.

  • Competition Setup: In separate tubes, prepare a serial dilution (log scale: 0.01 to 1000 ng/mL) of:

    • Target: 4-EPS

    • Interferent A: p-Cresol Sulfate (PCS)

    • Interferent B: 4-Ethylphenol[1][2]

  • Antibody Mix: Add a fixed concentration of Primary Antibody (at its determined titer, e.g., 1:5000) to each dilution tube. Incubate 1 hour at RT to reach equilibrium.

  • Transfer: Transfer 100 µL of the Ab-Antigen mix to the coated plate. Incubate 1 hour.

  • Detection: Wash 5x. Add Secondary Antibody-HRP. Incubate 45 min. Wash 5x. Add TMB substrate. Stop with H2SO4.

  • Read: Measure OD450.

Part 4: Data Analysis & Interpretation

To objectively determine if your antibody is specific enough, you must calculate the Cross-Reactivity (CR) based on the IC50 values (the concentration required to inhibit 50% of the maximum signal).

Calculation Formula


Reference Data Table (Expected Results)

Use this table to benchmark your assay's performance.

AnalyteIC50 (ng/mL) - High Quality mAb% Cross-Reactivity (Target)IC50 (ng/mL) - Generic pAb% Cross-Reactivity (Poor)
4-EPS 5.0 100% 12.0 100%
p-Cresol Sulfate>500.0< 1.0%24.050%
4-Ethylphenol>1000.0< 0.5%60.020%
Tyrosine>10000.0< 0.01%>1000.0< 1%

Decision Matrix:

  • If CR(PCS) < 5%: The assay is suitable for serum/urine analysis.

  • If CR(PCS) > 10%: The assay is invalid for biological samples due to physiological PCS interference. Use LC-MS/MS instead.

References

  • Hsiao, E. Y., et al. (2013). Microbiota modulate behavioral and physiological abnormalities associated with neurodevelopmental disorders.[3] Cell, 155(7), 1451-1463.

    • Context: Establishes 4-EPS as a key metabolite in the gut-brain axis and autism models.
  • Needham, B. D., et al. (2022). Plasma and Fecal Metabolites in Autism Spectrum Disorder.[2] Biological Psychiatry, 91(4), e29-e30.

    • Context: Discusses the metabolomic profiling of 4-EPS and related phenolic sulf
  • Gryp, T., et al. (2017). p-Cresol and its derivatives: how to assess their impact on the host? European Journal of Clinical Investigation, 47(3).

    • Context: detailed analysis of p-Cresol sulfate interference and detection challenges.
  • Li, Y. S., et al. (2018). High sensitivity immunoassays for small molecule compounds detection.[4] Trends in Analytical Chemistry, 103, 198–208.[4]

    • Context: Provides the theoretical basis for hapten design and competitive ELISA form
  • Campbell, R. R., et al. (2022). Sulfated phenolic metabolites: 4-ethylphenyl sulfate and 4-methylphenyl sulfate. Frontiers in Molecular Biosciences.

    • Context: Direct comparison of the sulfated metabolites and their physiological relevance.

Sources

A Senior Application Scientist's Guide to Confirming 4-Ethynylpyridine (4-EPS) Purity Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries, the purity of starting materials is paramount.[1] 4-Ethynylpyridine (4-EPS), a key building block in organic synthesis, is no exception.[1] Its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the final product. This guide provides an in-depth comparison of analytical techniques for purity assessment, focusing on the superior accuracy and reliability of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Limitations of Traditional Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis. However, it is a secondary method that relies on the comparison of an analyte's response to that of a reference standard. This can be problematic, especially in early-stage development when a certified reference standard for every new compound may not be available.[2] Furthermore, HPLC's accuracy is dependent on the UV response factor of the analyte and its impurities. If an impurity has a significantly different UV response, its concentration can be underestimated, leading to an inaccurate purity assessment.[3]

qNMR: A Primary Method for Absolute Purity Determination

Quantitative NMR (qNMR) stands as a primary analytical method, offering a direct measurement of an analyte's concentration.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nucleus's signal (typically ¹H) and the number of those nuclei in the molecule.[3][4] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[2][3] This makes qNMR an invaluable tool for the accurate purity determination of novel compounds and for instances where reference standards are scarce.[2]

The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) all recognize the use of NMR for quantification, with the USP providing guidance on the validation of such methods.[2]

Key Advantages of qNMR for 4-EPS Purity Analysis:

  • Absolute Quantification: qNMR does not require calibration curves, providing a direct and absolute measure of purity.[4]

  • No Analyte-Specific Reference Standard Needed: This is a significant advantage in research and development settings.[2][3]

  • High Specificity: The high resolution of modern NMR spectrometers allows for the distinct identification and quantification of the analyte and its impurities, even if they are structurally similar.

  • Non-Destructive: The sample can be recovered and used for further analyses.[4]

  • Rapid Method Development: qNMR methods can often be developed and validated more quickly than chromatographic methods.[5]

Experimental Protocol: A Step-by-Step Guide to qNMR Analysis of 4-EPS

This protocol outlines the internal standard method, which is recommended for its high accuracy.[6]

Method Planning: The Foundation of Accuracy

The initial planning phase is crucial for a successful qNMR experiment.[7]

  • Solvent Selection: Choose a deuterated solvent in which both the 4-EPS and the internal standard are fully soluble.[7][8] Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for pyridine derivatives.

  • Internal Standard Selection: The choice of an internal standard is critical for accurate quantification.[9][10] An ideal internal standard should:

    • Have a high level of purity (≥99%), which should be certified.[9]

    • Be chemically stable and not react with the analyte or the solvent.[10]

    • Possess one or more sharp, well-resolved signals that do not overlap with any signals from the analyte or impurities.[9][10] A sharp singlet is ideal.[9]

    • Be soluble in the chosen deuterated solvent.[8][9]

    • For 4-EPS in DMSO-d6, maleic acid is a suitable internal standard. Its olefinic protons provide a sharp singlet at approximately 6.3 ppm, which is typically in a clear region of the spectrum for 4-EPS.

Sample Preparation: Precision is Key

Accurate sample preparation is fundamental to obtaining reliable results.[6]

  • Weighing: Use a high-precision microbalance (readability of at least 0.01 mg) to accurately weigh the 4-EPS sample and the internal standard.[11][12]

  • Dissolution: Dissolve the accurately weighed 4-EPS and internal standard in a precise volume of the chosen deuterated solvent (e.g., 600 µL for a standard 5 mm NMR tube).[11] Ensure complete dissolution.

  • Transfer: Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition: Optimizing for Quantification

The NMR spectrometer parameters must be carefully set to ensure accurate integration.[6][13]

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

  • Pulse Angle: A 90° pulse angle should be used for quantitative measurements.[3][7]

  • Relaxation Delay (D1): This is a critical parameter. The relaxation delay should be at least 5 to 7 times the longest longitudinal relaxation time (T1) of all signals of interest (both analyte and internal standard).[3][12] This ensures that all nuclei have fully relaxed before the next pulse, which is essential for accurate integration. A typical starting point is a D1 of 30-60 seconds.[3]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, which improves the accuracy of the integration.[3]

  • Dummy Scans: Use at least 4 dummy scans to allow the sample to reach a steady state before data acquisition begins.[11]

Data Processing and Purity Calculation: From Spectrum to Result

Careful and consistent data processing is essential for accurate purity determination.[7]

  • Fourier Transform and Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.[12]

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is crucial for accurate integration.

  • Integration: Integrate the well-resolved signal of the 4-EPS and the signal of the internal standard. For 4-EPS, the ethynyl proton signal is a good candidate for integration.

  • Purity Calculation: The purity of the 4-EPS sample can be calculated using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molecular weight of the analyte (4-EPS: 103.12 g/mol )[1]

    • MW_IS = Molecular weight of the internal standard (Maleic acid: 116.07 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Data Presentation and Interpretation

Table 1: Illustrative qNMR Data for 4-EPS Purity Determination

Parameter4-Ethynylpyridine (Analyte)Maleic Acid (Internal Standard)
Mass (mg) 10.5212.15
Molecular Weight ( g/mol ) 103.12116.07
¹H NMR Signal (ppm) ~3.2 (ethynyl H)~6.3 (olefinic H)
Number of Protons (N) 12
Integral (I) 1.002.25
Purity of IS (%) N/A99.8

Identifying Potential Impurities:

The ¹H NMR spectrum should be carefully examined for the presence of any unexpected signals. Common impurities in synthetic preparations can include residual solvents or starting materials. Resources such as the "NMR Chemical Shifts of Trace Impurities" can be invaluable for identifying these contaminants.[14][15][16][17][18] For example, common laboratory solvents like acetone or dichloromethane have characteristic chemical shifts that can be readily identified.[17]

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Result weigh_analyte Accurately Weigh 4-EPS dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

Sources

Safety Operating Guide

Comprehensive Guide to p-Ethylphenylsulfate (p-EPS) Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for p-Ethylphenylsulfate (p-EPS) , specifically focusing on its common research form (typically Potassium 4-ethylphenyl sulfate).

This guide is structured for researchers and safety officers, prioritizing personnel safety, environmental compliance, and sample integrity.

Part 1: Executive Safety Summary

p-Ethylphenylsulfate (p-EPS) is a uremic toxin and gut microbiome-derived metabolite. While often used in small quantities for in vivo or in vitro studies (e.g., autism spectrum disorder models), it must be handled as a hazardous chemical irritant .

Critical Technical Insight: p-EPS is a sulfated phenolic compound. In the presence of strong acids or enzymatic activity (sulfatases), it can hydrolyze to form 4-ethylphenol , which is significantly more corrosive and toxic than the sulfated salt. Waste streams containing p-EPS should be kept at neutral to slightly alkaline pH to prevent this hydrolysis.

Hazard Identification Table
ParameterClassificationKey Risk
GHS Classification Skin/Eye Irritant (Cat 2/2A), STOT-SE 3Dust inhalation causes respiratory irritation.
Signal Word WARNING Avoid generating dust.
Chemical Stability Stable under standard conditions.[1][2]Hydrolyzes in acidic conditions.
Ecological Impact Harmful to aquatic life.Do NOT release to sewer/drains.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is required.[3] However, due to the bioactive nature of p-EPS as a neurological modulator in animal models, additional respiratory precautions are recommended during weighing/solubilization.

Protection ZoneRequirementRationale
Respiratory N95 Respirator or Fume HoodPrevents inhalation of fine particulate salts during weighing.
Ocular Chemical Safety GogglesPrevents eye damage from dust or splashes (more protective than safety glasses).
Dermal Nitrile Gloves (Double-gloved)Standard thickness (0.11 mm) is sufficient; double glove to prevent cross-contamination.
Body Lab Coat (Buttoned)Prevents accumulation on street clothes.

Part 3: Waste Disposal Protocols

Solid Waste (Stock Powder & Contaminated Debris)

Applicability: Expired stock chemicals, weighing boats, contaminated gloves, and paper towels.

  • Protocol:

    • Segregation: Do not mix with general trash.

    • Container: Collect in a dedicated "Solid Chemical Waste" container (typically a wide-mouth HDPE drum or clear heavy-duty bag).

    • Labeling: Label clearly as "Solid Waste: Potassium 4-ethylphenyl sulfate - Irritant."

    • Disposal Method: Incineration by a licensed chemical waste contractor.

Liquid Waste (Experimental Solutions)

Applicability: Stock solutions, HPLC waste, cell culture supernatants containing high concentrations.

  • Protocol:

    • Solvent Compatibility: Determine if the solvent is aqueous or organic (e.g., DMSO, Methanol).

    • Aqueous Streams:

      • Adjust pH to 7.0–9.0 using dilute NaOH if the solution is acidic. This stabilizes the sulfate ester.

      • Collect in "Aqueous Chemical Waste" carboys.

    • Organic Streams (HPLC/Stock):

      • Collect in "Organic Solvent Waste" carboys (halogenated or non-halogenated as appropriate).

      • Pro-Tip: p-EPS is stable in DMSO. Ensure the container is compatible with the solvent (HDPE or Glass).

    • Prohibition: Never pour down the sink. p-EPS is a bioactive metabolite and potential environmental pollutant.

Biological Waste (In Vivo/In Vitro)

Applicability: Urine/feces from treated animals, or cell culture media with trace p-EPS.

  • Protocol:

    • Trace Levels: If p-EPS concentration is physiological (<1 mM), waste can often be treated as standard Biohazardous Waste (autoclave/incinerate).

    • High Concentrations: If the biological matrix is "spiked" with high concentrations (>10 mM), it must be treated as Mixed Chemical/Biological Waste . Consult your EHS officer, as autoclaving chemical waste can release hazardous vapors.

Part 4: Visualized Workflows

Diagram 1: Waste Stream Decision Tree

This logic flow ensures you select the correct disposal path, preventing accidental hydrolysis or environmental release.

WasteDisposal Start Waste Containing p-EPS State Physical State? Start->State Solid Solid Waste (Powder, Debris, Gloves) State->Solid Solid Liquid Liquid Waste (Solutions, Media) State->Liquid Liquid SolidAction Place in Hazardous Solid Waste Bin Solid->SolidAction SolventType Solvent Base? Liquid->SolventType Organic Organic Solvent (DMSO, MeOH) SolventType->Organic Organic Aqueous Aqueous Solution (Water, PBS) SolventType->Aqueous Aqueous OrgAction Organic Waste Carboy (Incineration) Organic->OrgAction CheckPH Check pH Aqueous->CheckPH Neutralize Adjust pH to 7-9 (Prevent Hydrolysis) CheckPH->Neutralize Acidic (pH < 7) AqAction Aqueous Chemical Waste Carboy CheckPH->AqAction Neutral/Basic Neutralize->AqAction

Caption: Decision matrix for p-EPS waste segregation. Note the critical pH adjustment step for aqueous waste to prevent hydrolysis into toxic phenols.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess MinorSolid Minor Solid Spill (< 50g) Assess->MinorSolid MinorLiquid Minor Liquid Spill (< 100mL) Assess->MinorLiquid Major Major Spill / High Hazard Assess->Major ActionSolid 1. Dampen paper towel 2. Wipe (do not sweep) 3. Place in Chem Waste MinorSolid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Pads 2. Place in sealed bag 3. Label 'Phenolic Waste' MinorLiquid->ActionLiquid ActionMajor 1. Evacuate Area 2. Call EHS/Emergency 3. Do not attempt cleanup Major->ActionMajor

Caption: Standard Operating Procedure (SOP) for p-EPS spill cleanup. Wet-wiping solids prevents dust generation.

Part 5: Regulatory & Compliance

Compliance is determined by the Resource Conservation and Recovery Act (RCRA) in the US, and local environmental agencies elsewhere.

  • RCRA Status: p-Ethylphenylsulfate is not explicitly listed on the RCRA P-list or U-list. However, it exhibits characteristics of Toxic Waste (if hydrolyzed to phenols) and must be characterized by the generator.

  • Waste Code Assignment:

    • If mixed with flammable solvents (Methanol/Ethanol): D001 (Ignitable).

    • If pure substance: Classify as Non-RCRA Regulated Chemical Waste (unless local state laws are stricter), but treat with the same rigor as hazardous phenolic waste.

  • Labeling Requirement: All waste containers must be labeled with the full chemical name (no abbreviations like "p-EPS") and the hazard class ("Irritant").

References

  • Fisher Scientific. (2021). Safety Data Sheet: Potassium 4-ethylphenyl sulfate. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Ethylphenyl sulfate.[4] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Ethylphenol (Hydrolysis product reference). Retrieved from

  • US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from

Sources

Operational Safety Guide: Handling p-Ethylphenylsulfate (p-EPS) in Research Settings

[1]

Executive Summary & Risk Philosophy

Do not treat p-Ethylphenylsulfate (p-EPS) merely as a generic chemical salt. While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319), this compound is a potent uremic toxin and a neuroactive gut metabolite capable of inducing anxiety-like behaviors in mammalian models [1, 2].[1]

As researchers, our safety protocol must address two distinct risk vectors:

  • Chemical Irritation: Direct damage to mucosal membranes.[1]

  • Bioactive Contamination: The potential for systemic absorption—particularly when dissolved in permeation-enhancing vehicles like DMSO—which could theoretically influence the handler's own physiological or neurological baseline.[1]

This guide moves beyond compliance; it establishes a Bio-Chemical Containment standard to ensure data integrity and researcher safety.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the specific hazards of p-EPS in a research context.[1]

Hazard CategoryClassificationCritical Insight for PPE Selection
Physical State Solid (Potassium/Sodium salt)Fine particulate dust is the primary inhalation vector during weighing.[1]
GHS Health Skin/Eye Irritant 2; STOT SE 3Causes respiratory tract irritation.[1] Dust control is paramount.[1]
Bioactivity Neuroactive MetaboliteInduces anxiety phenotypes in mice [1].[1][2] Treat as a Functional Bio-Hazard .
Solvent Risk High (DMSO/Water soluble)Often prepared in DMSO for in vivo work.[1] DMSO penetrates skin instantly, carrying p-EPS with it.

Engineering Controls: The First Line of Defense

PPE is the last line of defense.[1] You must establish engineering controls first.[1]

  • Primary Containment: All handling of dry p-EPS powder must occur within a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood .[1]

  • Static Control: The salt form is prone to static charge.[1] Use an anti-static gun or bar during weighing to prevent powder dispersal ("fly-away") that could bypass respiratory zones.[1]

Personal Protective Equipment (PPE) Specifications

The following PPE standards are mandatory for all personnel handling p-EPS.

A. Hand Protection: The "Double-Glove" Protocol

Rationale: p-EPS is frequently solubilized in Dimethyl Sulfoxide (DMSO).[1] Standard latex or thin nitrile gloves are permeable to DMSO within minutes.[1] If DMSO penetrates, it drags the p-EPS directly into your bloodstream.[1]

  • Inner Glove: 4 mil (0.10 mm) Nitrile (High dexterity).[1]

  • Outer Glove: Minimum 6 mil (0.15 mm) Nitrile or Chloroprene.[1]

  • Validation: Inspect gloves for pinholes by inflating them with air prior to donning.[1] Change outer gloves immediately upon any splash contact.[1]

B. Respiratory Protection

Rationale: H335 (Respiratory Irritation) indicates that mucosal inflammation is a guaranteed outcome of dust inhalation.[1]

  • Routine (In Hood): Surgical mask (protects the sample, not you) is acceptable only if the sash is at the correct working height.[1]

  • Emergency/Spill: N95 or P100 Particulate Respirator . If a powder spill occurs outside the hood, you must have an N95 fit-tested and ready.[1]

C. Eye & Body Protection[1][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for powder handling due to the risk of airborne particulates drifting around the lens.

  • Body: Lab coat (cotton/polyester blend) buttoned to the neck.[1] Closed-toe shoes (impermeable material, not mesh).[1]

Operational Workflows

Logic Diagram: PPE Decision Matrix

The following diagram illustrates the decision logic for selecting PPE based on the experimental state of p-EPS.

PPE_Decision_TreeStartStart: Handling p-EPSStateDetermine Physical StateStart->StatePowderSolid / Powder FormState->PowderLiquidLiquid Solution (DMSO/PBS)State->LiquidAction_PowderRisk: Inhalation of DustPowder->Action_PowderAction_LiquidRisk: Transdermal AbsorptionLiquid->Action_LiquidControl_PowderEngineering: Fume Hood / BSCPPE: Goggles + N95 (if open)Action_Powder->Control_PowderControl_LiquidEngineering: Absorbent PadsPPE: Double Nitrile GlovesAction_Liquid->Control_LiquidcaptionFigure 1: Risk-based PPE selection logic for p-EPS handling.

Protocol 1: Solubilization (The High-Risk Moment)

Context: Dissolving p-EPS powder into DMSO for animal injection.[1]

  • Preparation: Place an absorbent "chem-mat" inside the fume hood.[1]

  • Weighing: Weigh p-EPS inside the hood. If the balance is outside, weigh a closed container.[1]

  • Solvent Addition: Add DMSO slowly. Caution: The reaction is generally not exothermic, but splashing is the critical risk.[1]

  • Decontamination: Wipe the exterior of the vial with a dry Kimwipe, then a 70% ethanol wipe before removing it from the hood.[1] This prevents "tracking" invisible chemical residue onto your gloves and subsequently to door handles or keyboards.[1]

Protocol 2: Spill Response
  • Powder Spill: Do NOT dry sweep.[1] This generates aerosols.[1] Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.[1]

  • Liquid Spill: Cover with absorbent pads.[1] If DMSO is involved, treat the waste as toxic due to the permeation risk.[1]

Disposal & Decontamination[1][5]

  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must be disposed of in Hazardous Chemical Waste (solid stream). Do not use regular trash.[1]

  • Liquid Waste: Solutions containing p-EPS must be collected in a container labeled "Organic Waste with Toxic Metabolites."[1]

  • Surface Cleaning: p-EPS is water-soluble.[1] Wash surfaces with 10% ethanol followed by soap and water.[1]

References

  • Needham, B. D., et al. (2022).[1][3][4] A gut-derived metabolite alters brain activity and anxiety behaviour in mice.[1][2][3][4] Nature, 602, 647–653.[1][3][4] [Link]

  • PubChem. (n.d.).[1][5][6] 4-Ethylphenyl sulfate (Compound).[1][2][3][4][5][7][8] National Library of Medicine. [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.